Glutaminase-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C23H22N6O2S2 |
|---|---|
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
2-phenyl-N-[5-[3-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]propyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C23H22N6O2S2/c30-18(14-16-8-3-1-4-9-16)24-22-28-26-20(32-22)12-7-13-21-27-29-23(33-21)25-19(31)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,24,28,30)(H,25,29,31) |
Clé InChI |
COSPOTYTNSRZGK-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Glutaminase-IN-4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of Glutaminase-IN-4, a known inhibitor of glutaminase (B10826351) (GLS). The information is curated for professionals in the fields of biochemistry, pharmacology, and drug development who are interested in targeting glutamine metabolism. This document details the biochemical activity of this compound, offers representative experimental protocols for its study, and visualizes its mechanism of action within the relevant signaling pathway.
Core Properties and Biochemical Activity
This compound, also identified as compound 2a in associated literature, is an allosteric inhibitor of glutaminase. It targets the kidney-type glutaminase (GLS1), which plays a pivotal role in cancer cell metabolism by converting glutamine to glutamate (B1630785). This initial step of glutaminolysis is critical for replenishing the tricarboxylic acid (TCA) cycle and providing precursors for biosynthesis in rapidly proliferating cells.
The inhibitory action of this compound has been quantified, demonstrating its potency as a tool for studying glutaminase function and as a potential therapeutic agent.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 1439390-05-2 | [1][2][3] |
| Molecular Formula | C₂₃H₂₂N₆O₂S₂ | [2] |
| Molecular Weight | 478.59 g/mol | [2] |
| Target | Glutaminase (GLS) | [1][2][3] |
| IC₅₀ | 2.3 µM | [1][2][3] |
| Mechanism of Action | Allosteric Inhibitor | [4] |
| Cellular Activity (GI₅₀) | 0.794 µM (in NCI-H1703 cells) | [2] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the glutaminolysis pathway. This metabolic route is crucial for many cancer cells that exhibit "glutamine addiction." By blocking the conversion of glutamine to glutamate, this compound disrupts downstream processes that are vital for tumor growth and survival.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and evaluation of glutaminase inhibitors like this compound. These protocols are based on established methods in the field and are intended to serve as a guide for researchers.
Synthesis of this compound (Representative Procedure)
The synthesis of this compound and its analogs typically involves a multi-step process. The core structure is often assembled through the formation of thiadiazole rings and the introduction of a linker moiety. The following is a generalized workflow for the synthesis of BPTES-type allosteric glutaminase inhibitors, which share a similar scaffold with this compound.
Step 1: Thiadiazole Ring Formation
-
Phenylacetic acid is reacted with a suitable activating agent (e.g., thionyl chloride) to form an acyl chloride.
-
The acyl chloride is then reacted with thiosemicarbazide (B42300) in a suitable solvent (e.g., pyridine) to yield a phenylacetyl thiosemicarbazide intermediate.
-
Cyclization of the intermediate, often under acidic conditions (e.g., using sulfuric acid), affords the 2-amino-5-substituted-1,3,4-thiadiazole core.
Step 2: Linker Introduction and Coupling
-
A bifunctional linker containing a mercaptoethyl group is prepared or obtained commercially.
-
The thiadiazole core is coupled to the linker. This may involve nucleophilic substitution reactions where the amino group of the thiadiazole displaces leaving groups on the linker.
-
For symmetrical inhibitors, two equivalents of the thiadiazole are reacted with one equivalent of the linker.
Step 3: Final Acylation
-
The free amino groups on the coupled thiadiazole rings are acylated with phenylacetyl chloride to yield the final product, this compound.
Purification and Analysis
-
The crude product is purified using techniques such as column chromatography on silica (B1680970) gel.
-
The structure and purity of the final compound are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Biochemical Assay for IC₅₀ Determination
The inhibitory potency of this compound is determined by measuring its effect on the enzymatic activity of glutaminase. A common method is a coupled-enzyme assay that indirectly measures glutamate production.
Materials:
-
Recombinant human glutaminase (GLS1)
-
L-glutamine
-
Glutamate dehydrogenase (GDH)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6)
-
This compound dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. Perform serial dilutions of this compound to obtain a range of concentrations.
-
Reaction Setup: In each well of a 96-well plate, add the assay buffer, glutaminase enzyme, GDH, NAD⁺, and the desired concentration of this compound or DMSO (vehicle control).
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a saturating concentration of L-glutamine to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 340 nm over time. This corresponds to the production of NADH, which is proportional to the amount of glutamate produced by glutaminase.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Normalize the velocities to the vehicle control (100% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Proliferation Assay
To assess the effect of this compound on cancer cell growth, a cell viability or proliferation assay is performed.
Materials:
-
Cancer cell line (e.g., NCI-H1703)
-
Cell culture medium
-
This compound
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell growth inhibition. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
References
Discovery and Synthesis of IPN60090: A Technical Guide
An in-depth analysis of the glutaminase (B10826351) inhibitor IPN60090 is provided below, as public information regarding a compound named "Glutaminase-IN-4" is not available. IPN60090 is a clinical-stage, selective inhibitor of Glutaminase-1 (GLS-1) and serves as a well-documented example for the purpose of this technical guide.
This guide offers an in-depth overview of the discovery, synthesis, and characterization of the selective Glutaminase-1 (GLS-1) inhibitor, IPN60090. Developed to address the limitations of earlier glutaminase inhibitors, IPN60090 exhibits excellent physicochemical and pharmacokinetic properties.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Glutaminase and its Role in Oncology
Glutaminase is a critical mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate (B1630785).[1] This reaction is a key entry point for glutamine into cellular metabolic pathways, including the tricarboxylic acid (TCA) cycle and the synthesis of glutathione (B108866), which is essential for maintaining redox balance.[1] Many cancer cells exhibit a strong dependence on glutamine metabolism for their proliferation and survival, a phenomenon often referred to as "glutamine addiction."[5][6] This makes glutaminase, particularly the GLS-1 isoform, a promising therapeutic target for anticancer agents.[1][5] The inhibition of GLS-1 can disrupt cancer cell metabolism, leading to reduced proliferation and cell death.[1]
Development of IPN60090
The development of IPN60090 was initiated to overcome the suboptimal physicochemical and pharmacokinetic properties of earlier glutaminase inhibitors, which limited their clinical potential.[1][2][3] The goal was to discover a potent, selective, and orally bioavailable GLS-1 inhibitor that could achieve high, sustained exposures in a clinical setting.[1] This effort led to the identification of IPN60090 (also referred to as Compound 27 in the primary literature), which is currently in phase 1 clinical trials for the treatment of solid tumors.[1][2][3]
Quantitative Data
The following tables summarize the key quantitative data for IPN60090, demonstrating its potency, selectivity, and cellular activity.
Table 1: In Vitro Potency and Selectivity of IPN60090
| Target | Assay Type | IC50 (nM) | Reference |
| GLS-1 (GAC isoform) | Dual-coupled enzyme assay | 31 | [7] |
| GLS-2 | Dual-coupled enzyme assay | >50,000 | [7] |
Table 2: Cellular Activity of IPN60090
| Cell Line | Assay Type | IC50 (nM) | Reference |
| A549 (Lung Carcinoma) | Proliferation Assay | 26 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of IPN60090
The synthesis of IPN60090 is described in the supporting information of the primary publication by Soth et al. (2020) in the Journal of Medicinal Chemistry. While the full, step-by-step protocol is proprietary and detailed in the publication's supplementary materials, a general synthetic scheme can be outlined. The synthesis involves a multi-step process culminating in the formation of the final compound. Researchers should refer to the specific publication for precise reagents, reaction conditions, and purification methods.[2]
GLS-1 (GAC Isoform) Enzyme Assay
The enzymatic potency of IPN60090 was determined using a dual-coupled enzyme assay.[1]
-
Principle: This assay indirectly measures the conversion of glutamine to glutamate by GLS-1. The glutamate produced is then used as a substrate by glutamate dehydrogenase (GDH), which in the presence of NAD+, produces α-ketoglutarate and NADH. The rate of NADH production is monitored by measuring the change in absorbance at 340 nm, which is proportional to the GLS-1 activity.[8]
-
Reagents:
-
Purified recombinant human GLS-1 (GAC isoform)
-
L-glutamine (substrate)
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
Phosphate buffer (pH 7.4)
-
Test compound (IPN60090)
-
-
Procedure:
-
The test compound is serially diluted and incubated with GLS-1 in the presence of glutamine.
-
The enzymatic reaction is initiated by the addition of GDH and NAD+.
-
The increase in absorbance at 340 nm is measured over time using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Proliferation Assay (A549)
The effect of IPN60090 on cancer cell growth was assessed using a cellular viability assay.[1]
-
Cell Line: A549 human lung carcinoma cells.
-
Principle: This assay measures the number of viable cells after a period of incubation with the test compound.
-
Procedure:
-
A549 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of IPN60090.
-
After a 72-hour incubation period, cell viability is determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
IC50 values are determined from the resulting dose-response curves.
-
Mechanism of Action and Signaling Pathways
IPN60090 is an allosteric inhibitor of GLS-1.[5] It binds to a site on the enzyme that is distinct from the active site, inducing a conformational change that locks the GLS-1 tetramer in an inactive state.[9] This prevents the conversion of glutamine to glutamate, thereby disrupting downstream metabolic pathways that are crucial for cancer cell survival and proliferation.
The inhibition of GLS-1 by IPN60090 has several downstream effects on cellular signaling and metabolism:
-
TCA Cycle Depletion: By blocking the production of glutamate, which can be converted to the TCA cycle intermediate α-ketoglutarate, IPN60090 depletes the pool of intermediates necessary for energy production and biosynthesis.[1]
-
Inhibition of Glutathione Synthesis: Glutamate is a precursor for the synthesis of glutathione, a major cellular antioxidant. GLS-1 inhibition leads to reduced glutathione levels, which can increase oxidative stress and induce apoptosis in cancer cells.[1][6]
-
Impact on mTOR Signaling: Glutamine metabolism is linked to the mTOR signaling pathway, a central regulator of cell growth and proliferation.[6][9] By inhibiting glutaminolysis, IPN60090 can indirectly modulate mTOR activity.[6]
Visualizations
Caption: Mechanism of action of IPN60090 in cancer cells.
Caption: Drug discovery and development workflow for IPN60090.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Deciphering the landscape of allosteric glutaminase 1 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scienceopen.com [scienceopen.com]
- 9. mdpi.com [mdpi.com]
Glutaminase-IN-4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase-IN-4, also identified as compound 2a in seminal research, is a potent allosteric inhibitor of kidney-type glutaminase (B10826351) (GLS).[1] As a critical enzyme in the metabolic pathway of glutaminolysis, glutaminase catalyzes the conversion of glutamine to glutamate (B1630785). This process is fundamental for cellular energy production, biosynthesis, and redox homeostasis, particularly in rapidly proliferating cells such as those found in various cancers. The heightened reliance of many tumor cells on glutamine metabolism, often termed "glutamine addiction," has positioned glutaminase as a compelling therapeutic target in oncology. This compound represents a significant tool for investigating the physiological and pathological roles of glutaminase and for the development of novel anti-cancer therapies.
Chemical and Physical Properties
This compound is a small molecule inhibitor characterized by a specific chemical structure that facilitates its interaction with the allosteric site of the glutaminase enzyme.
| Property | Value |
| Chemical Formula | C23H22N6O2S2 |
| Molecular Weight | 478.59 g/mol |
| CAS Number | 1439390-05-2 |
Mechanism of Action
This compound functions as an allosteric inhibitor of kidney-type glutaminase (GLS). Unlike orthosteric inhibitors that bind to the enzyme's active site and compete with the substrate (glutamine), allosteric inhibitors like this compound bind to a distinct site on the enzyme. This binding induces a conformational change in the enzyme's structure, which in turn reduces its catalytic activity. The allosteric inhibition mechanism of this compound offers potential advantages, including higher specificity and reduced likelihood of off-target effects compared to substrate-competitive inhibitors.
In Vitro Activity
The inhibitory potency of this compound and related compounds has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Linker | IC50 (μM) |
| This compound (2a) | n-propyl | 2.3 |
| BPTES | diethylsulfide | 0.05 |
| Compound with dimethylsulfide linker | dimethylsulfide | > 100 |
Data sourced from Duvall, et al. Bioorg Med Chem. 2020.[1]
Furthermore, this compound has demonstrated antiproliferative activity against cancer cell lines. The GI50 value represents the concentration of the compound required to inhibit the growth of a cell population by 50%.
| Cell Line | Assay | GI50 (μM) |
| NCI-H1703 (Human Lung Cancer) | SYTOX Green based assay (5 days) | 0.794 |
Data sourced from MedChemExpress.
Signaling Pathways
The inhibition of glutaminase by this compound has significant downstream effects on cellular signaling pathways that are crucial for cancer cell proliferation and survival.
Glutaminolysis Pathway and its Interruption
Glutaminase is the rate-limiting enzyme in the glutaminolysis pathway. By inhibiting glutaminase, this compound blocks the conversion of glutamine to glutamate. This disruption has several consequences:
-
Depletion of Tricarboxylic Acid (TCA) Cycle Intermediates: Glutamate is a precursor for α-ketoglutarate, a key intermediate in the TCA cycle. Inhibition of glutaminase leads to reduced levels of α-ketoglutarate, thereby impairing the cell's energy production and biosynthetic capacity.
-
Impaired Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. By reducing glutamate levels, glutaminase inhibition can lead to decreased GSH synthesis, resulting in increased oxidative stress and apoptosis in cancer cells.
Impact on mTOR Signaling
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Glutamine metabolism is intricately linked to mTORC1 activation. By depleting intracellular glutamate and α-ketoglutarate, glutaminase inhibition can lead to the suppression of mTORC1 signaling, further contributing to the anti-proliferative effects of this compound.
Experimental Protocols
Glutaminase Activity Assay (Coupled Enzyme Assay)
This protocol describes a common method for measuring glutaminase activity, which can be adapted to assess the inhibitory potential of compounds like this compound. The assay relies on the detection of glutamate produced by glutaminase through a coupled reaction with glutamate dehydrogenase (GDH), which generates a detectable product (NADH).
Materials:
-
Recombinant human glutaminase (GLS)
-
L-glutamine
-
Tris-HCl buffer (pH 8.0)
-
Potassium phosphate (B84403) buffer
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
ADP (Adenosine diphosphate)
-
Glutamate Dehydrogenase (GDH)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM potassium phosphate, pH 8.0.
-
Substrate Solution: Prepare a stock solution of L-glutamine in water.
-
Enzyme Solution: Dilute recombinant glutaminase to the desired concentration in Assay Buffer.
-
Detection Mix: Prepare a solution containing 2 mM NAD+, 1 mM ADP, and 25 U/mL GDH in Assay Buffer.
-
Test Compound dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the appropriate test compound dilution or vehicle control (Assay Buffer with DMSO).
-
Add 25 µL of the Enzyme Solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the Substrate Solution to each well.
-
Immediately add 100 µL of the Detection Mix to each well.
-
Measure the absorbance at 340 nm at multiple time points (e.g., every minute for 15-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADH production (change in absorbance over time) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Antiproliferative Assay (SYTOX Green Based)
This protocol outlines a method to assess the effect of this compound on cancer cell proliferation and viability using SYTOX Green, a fluorescent dye that stains the nucleic acids of dead cells.
Materials:
-
NCI-H1703 cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
SYTOX Green nucleic acid stain
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation/Emission ~485/520 nm)
-
Cell incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count NCI-H1703 cells.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control.
-
Incubate the plate for 5 days.
-
-
Staining and Measurement:
-
Prepare a working solution of SYTOX Green in a suitable buffer (e.g., PBS) at a final concentration of 1 µM.
-
Add 10 µL of the SYTOX Green working solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for SYTOX Green.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
The fluorescence intensity is proportional to the number of dead cells. To determine growth inhibition, a separate viability assay (e.g., resazurin) can be run in parallel, or the initial cell number can be used as a baseline.
-
Calculate the percent growth inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent growth inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.
-
Conclusion
This compound is a valuable chemical probe for studying the role of glutaminase in normal physiology and in disease states, particularly cancer. Its allosteric mechanism of action and demonstrated in vitro efficacy make it a significant lead compound for the development of novel therapeutics targeting glutamine metabolism. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies and to further explore the therapeutic potential of glutaminase inhibition.
References
Glutaminase-IN-4: A Technical Guide for Researchers
An In-depth Review of a Novel Allosteric Inhibitor of Kidney-Type Glutaminase (B10826351)
This technical guide provides a comprehensive overview of Glutaminase-IN-4, a notable inhibitor of kidney-type glutaminase (GLS1). Developed for researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, synthesis, and biological activity, supported by experimental data and protocols.
Core Concepts and Mechanism of Action
This compound is a synthetic, small-molecule allosteric inhibitor of kidney-type glutaminase (GLS1). GLS1 is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate (B1630785). This reaction is a key entry point for glutamine carbon and nitrogen into the tricarboxylic acid (TCA) cycle and other biosynthetic pathways essential for rapid cell proliferation. By binding to an allosteric site on the GLS1 enzyme, this compound induces a conformational change that inhibits its catalytic activity. This disruption of glutaminolysis can lead to a depletion of downstream metabolites, increased oxidative stress, and ultimately, the suppression of cancer cell growth.
The development of this compound is part of a broader effort to create more drug-like allosteric GLS1 inhibitors, building upon the foundational structure of the prototype inhibitor, bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES). This compound, also identified as compound 2c in the primary literature, features a distinct n-propyl linker between its two thiadiazole moieties.
Quantitative Biological Data
The inhibitory activity of this compound and its analogs against human kidney-type glutaminase (hKGA) has been evaluated. The following table summarizes the key quantitative data from in vitro assays.
| Compound ID | Linker Moiety | IC50 (µM)[1] | Notes |
| This compound (2c) | n-Propyl (-CH2CH2CH2-) | 2.3 | The focus of this guide. |
| Compound 3a | Mercaptoethyl (-SCH2CH2-) | 0.050 | A highly potent analog. |
| BPTES | Diethylsulfide (-CH2CH2SCH2CH2-) | 3.3 | Prototype allosteric GLS1 inhibitor. |
| CB-839 | n-Butyl (-CH2CH2CH2CH2-) | 0.05 | A clinical-stage GLS1 inhibitor. |
| Compound 8 | Mercaptoethyl (-SCH2CH2-) | 1.6 | Analog with a single phenylacetyl group. |
| Compound 14 | Mercaptoethyl (-SCH2CH2-) | 3.0 | Analog lacking one phenylacetyl group. |
Experimental Protocols
Synthesis of this compound (Compound 2c)
The synthesis of this compound involves a multi-step process, which is detailed in the supplementary information of the primary research article. The general synthetic scheme is as follows:
-
Preparation of the Thiadiazole Core: The synthesis begins with the formation of the key 5-amino-1,3,4-thiadiazole-2-thiol (B144363) intermediate.
-
Introduction of the Phenylacetamide Moiety: The amino group of the thiadiazole is acylated with phenylacetyl chloride to yield N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide.
-
Linker Installation and Dimerization: The mercapto group is then alkylated with a bifunctional linker, in the case of this compound, a 1,3-dihalopropane. This is followed by a reaction with another equivalent of the N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide to form the final symmetric inhibitor.
Detailed step-by-step procedures, including reagent quantities, reaction conditions, and purification methods, are available in the supplementary materials of the cited primary literature.[1]
Glutaminase Activity Assay (IC50 Determination)
The inhibitory potency of this compound was determined using an in vitro enzymatic assay with recombinant human kidney-type glutaminase.
Principle: The assay measures the amount of radiolabeled glutamate produced from the enzymatic conversion of L-[3H]-glutamine.
Protocol:
-
Enzyme and Substrate Preparation: A solution of recombinant human kidney-type glutaminase (hKGA124-669) is prepared in the assay buffer. The substrate solution consists of L-[3H]-glutamine.
-
Inhibitor Preparation: this compound and other test compounds are serially diluted to various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the enzyme to a mixture of the substrate and the test inhibitor at varying concentrations.
-
Incubation: The reaction mixtures are incubated for a specified period at a controlled temperature to allow for enzymatic conversion.
-
Reaction Quenching: The reaction is terminated by the addition of an acid.
-
Separation and Detection: The product, L-[3H]-glutamate, is separated from the unreacted substrate using an ion-exchange resin. The radioactivity of the eluted product is then measured by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.
Visualizations
Glutaminase Signaling Pathway in Cancer
The following diagram illustrates the central role of glutaminase in cancer cell metabolism and the point of intervention for inhibitors like this compound.
Caption: Glutaminase pathway in cancer and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
This diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for the in vitro glutaminase activity assay.
Logical Relationship of this compound Development
This diagram illustrates the logical progression from the prototype inhibitor BPTES to the development and evaluation of this compound and its analogs.
Caption: Development logic of this compound and related analogs.
References
Technical Guide: Glutaminase-IN-4 (CAS 1439390-05-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase-IN-4, identified by CAS number 1439390-05-2, is a potent allosteric inhibitor of kidney-type glutaminase (B10826351) (GLS). Also referred to in the scientific literature as compound 2a, this small molecule serves as a valuable tool for investigating the role of glutamine metabolism in various physiological and pathological processes, particularly in oncology.[1] Cancer cells often exhibit a heightened dependence on glutamine for energy production and the synthesis of essential macromolecules, a phenomenon known as "glutamine addiction."[2][3] By inhibiting GLS, the enzyme that catalyzes the conversion of glutamine to glutamate, this compound disrupts this critical metabolic pathway, making it a subject of interest for therapeutic development.[2][4]
This technical guide provides a comprehensive overview of this compound, including its biochemical properties, the signaling pathways it modulates, and detailed experimental protocols for its use in research settings.
Biochemical and Physicochemical Properties
This compound is a derivative of bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES), a well-characterized allosteric GLS inhibitor.[1] The structural and inhibitory details of this compound and a related potent analog are summarized below.
| Compound Name | CAS Number | Molecular Formula | Structure | IC50 (µM) | Linker Type |
| This compound (compound 2a) | 1439390-05-2 | C23H22N6O2S2 | N/A | 2.3 | n-propyl |
| Compound 3a | N/A | C22H20N6O2S3 | N/A | 0.05 | mercaptoethyl |
Data extracted from "Allosteric kidney-type glutaminase (GLS) inhibitors with a mercaptoethyl linker"[1][5]. The structure was not explicitly provided in the search results.
Mechanism of Action and Signaling Pathways
This compound functions as an allosteric inhibitor of GLS, meaning it binds to a site on the enzyme distinct from the active site where glutamine binds.[1][2] This binding induces a conformational change in the enzyme, leading to a reduction in its catalytic activity. The inhibition of GLS by this compound has significant downstream effects on cellular metabolism and signaling.
The primary role of GLS is to convert glutamine to glutamate.[6] Glutamate can then be further metabolized to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to support ATP production and provide precursors for the synthesis of other amino acids, lipids, and nucleotides.[3][7] By blocking this initial step, this compound disrupts a central hub of cancer cell metabolism.
Experimental Protocols
Synthesis of this compound (Compound 2a)
The synthesis of this compound is a multi-step process that involves the formation of a bis-1,3,4-thiadiazole core followed by amidation. The general synthetic scheme is based on established methods for analogous compounds.[8][9]
Step 1: Synthesis of the Diamine Precursor A suitable diamine containing the desired linker (in this case, a propane (B168953) linker) is synthesized or obtained commercially.
Step 2: Formation of the 1,3,4-Thiadiazole (B1197879) Rings The diamine is reacted with reagents to form the two 1,3,4-thiadiazole rings. This often involves a cyclization reaction.
Step 3: Amidation The amino groups on the thiadiazole rings are acylated with phenylacetic acid or a derivative to yield the final product, this compound. This final step typically involves the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in an anhydrous solvent.[10]
Note: For a detailed, step-by-step protocol, it is essential to refer to the supplementary information of the primary literature.[1]
Glutaminase Inhibition Assay
A common method to assess the inhibitory activity of compounds like this compound is a coupled-enzyme assay. This assay measures the production of glutamate, which is then used in a subsequent reaction to generate a detectable signal (e.g., colorimetric or fluorometric).
Materials:
-
Recombinant human glutaminase (GAC isoform)
-
L-glutamine (substrate)
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
Assay buffer (e.g., Tris-HCl, pH 8.6)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare working solutions of all reagents in the assay buffer.
-
Compound Pre-incubation: Add the test compound at various concentrations to the wells of the microplate. Include a DMSO-only control.
-
Enzyme Addition: Add the glutaminase enzyme to the wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate Reaction: Start the reaction by adding a mixture of L-glutamine, NAD+, and GDH.
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time. The rate of NADH production is proportional to the glutaminase activity.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Applications in Research
This compound is a valuable research tool for:
-
Target Validation: Confirming the role of glutaminase in cancer cell proliferation and survival.
-
Mechanism of Action Studies: Elucidating the downstream metabolic and signaling consequences of GLS inhibition.
-
Drug Discovery: Serving as a reference compound in the development of novel and more potent glutaminase inhibitors.[11]
-
Preclinical Studies: Investigating the in vivo efficacy of glutaminase inhibition in animal models of cancer.
Conclusion
This compound (CAS 1439390-05-2) is a well-characterized allosteric inhibitor of kidney-type glutaminase. Its ability to disrupt cancer cell metabolism makes it an important molecule for both basic research and drug discovery efforts targeting glutamine addiction in oncology. The information and protocols provided in this guide are intended to facilitate its effective use in a laboratory setting. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and safety information.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Allosteric kidney-type glutaminase (GLS) inhibitors with a mercaptoethyl linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Progress in the Discovery of Allosteric Inhibitors of Kidney-Type Glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Technical Guide on Glutaminase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaminase-IN-4, also identified as compound 2a in the primary literature, is a novel allosteric inhibitor of kidney-type glutaminase (B10826351) (GLS1). This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, biological activity, and the experimental protocols used for its characterization. The information is based on the findings from the primary publication by Duvall, B., et al. (2020). This guide is intended to serve as a preliminary research tool for professionals in the fields of oncology, metabolism, and drug discovery.
Introduction to Glutaminase and Its Inhibition
Glutaminase is a key mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate (B1630785) and ammonia. This reaction is a critical entry point for glutamine into the tricarboxylic acid (TCA) cycle, providing cancer cells with essential intermediates for energy production, biosynthesis, and redox balance. The kidney-type glutaminase (GLS1) is overexpressed in a variety of cancers, making it a promising therapeutic target. Allosteric inhibitors of GLS1, such as the prototype BPTES and the clinical candidate Telaglenastat (CB-839), have demonstrated the potential to disrupt cancer cell metabolism and inhibit tumor growth. This compound is a novel compound developed in this context, featuring a distinct linker designed to explore the structure-activity relationship of allosteric GLS1 inhibitors.
Chemical Properties of this compound
This compound is a derivative of the BPTES scaffold, characterized by a specific linker connecting the two phenylacetamido-thiadiazole moieties.
| Property | Value |
| Compound Name | This compound (compound 2a) |
| Chemical Structure | N-(5-(3-(5-(phenylacetamido)-1,3,4-thiadiazol-2-yl)propyl)-1,3,4-thiadiazol-2-yl)phenylacetamide |
| Molecular Formula | C23H22N6O2S2 |
| Molecular Weight | 478.59 g/mol |
| Linker Type | n-propyl |
Biological Activity and Quantitative Data
This compound has been evaluated for its inhibitory activity against kidney-type glutaminase (GLS1). The following table summarizes the key quantitative data reported in the literature.
| Assay Type | Target | IC50 (μM) | Reference |
| Glutaminase Inhibition Assay | GLS1 | 2.3 | Duvall, B., et al. Bioorganic & Medicinal Chemistry, 2020 , 28(20), 115698.[1][2] |
Note: The primary publication also describes a related compound (3a) with a mercaptoethyl linker that exhibits significantly higher potency (IC50 = 50 nM), highlighting the critical role of the linker in binding to the allosteric site of GLS1.[1][2]
Mechanism of Action
This compound is an allosteric inhibitor of GLS1. This class of inhibitors does not bind to the active site where glutamine binds, but rather to a distinct allosteric pocket on the enzyme. Binding to this site induces a conformational change in the enzyme, leading to its inactivation. This allosteric mechanism prevents the conversion of glutamine to glutamate, thereby disrupting downstream metabolic pathways that are crucial for cancer cell proliferation and survival.
Signaling Pathway
The following diagram illustrates the central role of glutaminase in cancer cell metabolism and the point of intervention for this compound.
References
Glutaminase-IN-4: An In-depth Technical Guide to a Novel Glutaminase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase (B10826351) (GLS), a key mitochondrial enzyme, plays a pivotal role in cancer cell metabolism by catalyzing the hydrolysis of glutamine to glutamate (B1630785).[1][2] This process, known as glutaminolysis, provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, as well as precursors for the synthesis of nucleotides and the antioxidant glutathione.[1][3] The dependence of many tumors on glutamine metabolism, often termed "glutamine addiction," has positioned glutaminase as a promising target for cancer therapy.[1][3] Glutaminase-IN-4 is a novel inhibitor of glutaminase, showing potential as a tool for research and drug development. This document provides a comprehensive technical overview of this compound, its target enzyme, and its role in key cellular signaling pathways.
Target Enzyme: Glutaminase
Glutaminase exists in two primary isoforms in humans: kidney-type glutaminase (GLS1) and liver-type glutaminase (GLS2).[3][4] GLS1 is further expressed as two splice variants: kidney-type glutaminase (KGA) and glutaminase C (GAC).[1][3] While GLS1 is ubiquitously expressed and frequently upregulated in various cancers, GLS2 expression is more restricted and can have tumor-suppressive functions.[4][5] The GAC isoform is particularly prevalent in rapidly proliferating cells and tumors.[1][3]
The enzymatic activity of glutaminase is crucial for maintaining the metabolic flux required for cancer cell proliferation and survival.[1] Inhibition of glutaminase can lead to a depletion of TCA cycle intermediates, increased oxidative stress, and ultimately, cell death in glutamine-dependent cancer cells.[6]
This compound: Quantitative Data
This compound is a small molecule inhibitor of glutaminase. The following table summarizes the available quantitative data for this compound and related compounds.
| Compound | Target | IC50 (µM) | Cell Line | Assay Type | Reference |
| This compound (compound 2a) | Glutaminase (GLS) | 2.3 | - | Enzymatic Assay | [3] |
| Compound C15 | Glutaminase (GLS) | 5.7 | - | Enzymatic Assay | [3] |
| Compound C19 | Glutaminase (GLS) | 6.8 | - | Enzymatic Assay | [3] |
Note: Data on the Ki value and isoform selectivity (GLS1 vs. GLS2, KGA vs. GAC) of this compound are not currently available in the public domain.
Experimental Protocols
Determination of this compound IC50 using a Coupled Enzyme Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a glutaminase inhibitor. The activity of glutaminase is measured indirectly by monitoring the production of NADH by glutamate dehydrogenase (GDH) in a coupled reaction.[3]
Materials:
-
Recombinant human glutaminase (GAC isoform)
-
This compound
-
L-glutamine
-
Glutamate Dehydrogenase (GDH), bovine liver
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Tris-acetate buffer (50 mM, pH 8.6)
-
Potassium phosphate (B84403) (K2HPO4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
384-well microplates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for the assay.
-
Prepare the assay buffer containing 50 mM Tris-acetate (pH 8.6), 50 mM K2PO4, 2 mM NAD+, and 3 units of GDH.
-
Prepare a stock solution of L-glutamine in the assay buffer.
-
-
Assay Protocol:
-
Add a small volume (e.g., 10 nL) of the diluted this compound solutions or DMSO (for control wells) to the wells of a 384-well plate.
-
Dispense 5 µL of the assay buffer containing recombinant glutaminase (final concentration, e.g., 6 nM) into each well.
-
Incubate the plate at room temperature for 1 hour to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the L-glutamine solution (final concentration, e.g., 4 mM) to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The inhibition of glutaminase by this compound has significant implications for several key signaling pathways that are often dysregulated in cancer.
Glutaminase Inhibition and the c-Myc Pathway
The transcription factor c-Myc is a potent oncogene that drives cell proliferation and metabolic reprogramming.[7] c-Myc upregulates the expression of both glutamine transporters and glutaminase, thereby promoting glutaminolysis to fuel rapid cell growth.[8][9] Inhibition of glutaminase can disrupt this c-Myc-driven metabolic program, leading to reduced proliferation and survival of cancer cells that are dependent on this pathway.[10]
Glutaminase Inhibition and the mTOR Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[5] mTORC1 activity is sensitive to amino acid levels, including glutamine. Glutaminolysis provides the necessary metabolites to sustain mTORC1 activity, which in turn promotes anabolic processes.[11] Inhibition of glutaminase can lead to a reduction in mTORC1 signaling, thereby suppressing cancer cell growth.[12] Interestingly, some studies have shown that mTOR inhibition can lead to a compensatory increase in glutaminolysis, suggesting a synergistic effect when combining mTOR and glutaminase inhibitors.[12][13]
Glutaminase Inhibition in KRAS-Mutant Cancers
Mutations in the KRAS oncogene are prevalent in many aggressive cancers and are associated with a profound reprogramming of cellular metabolism, including a heightened dependence on glutamine.[7][14] KRAS-mutant cancer cells often exhibit increased glutaminolysis to support their proliferation and maintain redox balance.[6] Therefore, inhibiting glutaminase with compounds like this compound presents a promising therapeutic strategy for this subset of cancers.[6][14]
Experimental Workflow for Assessing Glutaminase Inhibition in Cells
The following workflow outlines the key steps to evaluate the cellular effects of this compound.
Conclusion
This compound is a valuable chemical probe for studying the role of glutamine metabolism in cancer and other diseases. Its ability to inhibit glutaminase, an enzyme central to the metabolic wiring of many cancer cells, makes it a compound of significant interest for researchers in oncology and drug discovery. The provided data and protocols offer a foundational guide for utilizing this compound in laboratory settings. Further research is warranted to fully elucidate its isoform selectivity, binding kinetics, and its precise effects on various signaling pathways in different cellular contexts. This will ultimately pave the way for a more complete understanding of its therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pnas.org [pnas.org]
- 3. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting glutaminase and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of glutamine metabolism enhances the antitumor effect of selumetinib in KRAS-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Inhibition of the MYC-regulated glutaminase metabolic axis is an effective synthetic lethal approach for treating chemoresistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glutaminase is essential for the growth of triple-negative breast cancer cells with a deregulated glutamine metabolism pathway and its suppression synergizes with mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Nrf2 Activation Sensitizes K-Ras Mutant Pancreatic Cancer Cells to Glutaminase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Glutaminase-IN-4: A Technical Guide for Initial Screening Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Glutaminase-IN-4, a notable allosteric inhibitor of kidney-type glutaminase (B10826351) (GLS1). This document is intended to serve as a core resource for researchers and drug development professionals initiating screening studies with this compound. It details the compound's biochemical properties, mechanism of action, and provides adaptable experimental protocols for its evaluation.
Introduction to this compound
This compound is a small molecule inhibitor of glutaminase, the enzyme responsible for converting glutamine to glutamate (B1630785). This reaction is a critical step in the metabolic pathway of glutaminolysis, which is often upregulated in cancer cells to support their rapid proliferation and survival[1]. As an allosteric inhibitor, this compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its catalytic activity[2][3][4]. Its development stems from the foundational work on bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES), a well-known GLS inhibitor[2][4][5].
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C23H22N6O2S2 | |
| CAS Number | 1439390-05-2 | |
| IC50 (GLS1) | 2.3 µM | [2][3] |
| GI50 (NCI-H1703 cells) | 0.794 µM |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting the conversion of glutamine to glutamate, thereby disrupting the anaplerotic entry of glutamine into the tricarboxylic acid (TCA) cycle. This disruption has significant downstream consequences on cellular metabolism and signaling. In many cancer cells, the mTORC1 signaling pathway, a central regulator of cell growth and proliferation, promotes glutamine metabolism. It achieves this in part by upregulating the expression of c-Myc, a transcription factor that in turn increases the expression of glutaminase[6][7][8]. By inhibiting glutaminase, this compound can interfere with this oncogenic signaling cascade.
Caption: this compound inhibits GLS1, disrupting the mTORC1/c-Myc signaling axis.
Experimental Protocols
The following protocols are provided as a guide for the initial screening of this compound. These are based on established methods for evaluating glutaminase inhibitors and should be optimized for specific experimental conditions.
Biochemical Assay: Glutaminase Activity Measurement
This protocol describes a coupled-enzyme assay to measure the activity of purified glutaminase in the presence of this compound. The production of glutamate is coupled to the reduction of NAD+ to NADH by glutamate dehydrogenase (GDH), which can be monitored spectrophotometrically.
Materials:
-
Purified recombinant human GLS1
-
This compound
-
L-glutamine
-
Tris-HCl buffer (pH 8.5)
-
NAD+
-
Glutamate Dehydrogenase (GDH)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5.
-
Substrate Solution: Prepare a 100 mM stock solution of L-glutamine in Assay Buffer.
-
NAD+ Solution: Prepare a 20 mM stock solution in Assay Buffer.
-
GDH Solution: Prepare a 10 units/mL solution in Assay Buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute serially in Assay Buffer to desired concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of this compound solution at various concentrations (or DMSO for control).
-
Add 10 µL of purified GLS1 enzyme solution (concentration to be optimized to ensure linear reaction kinetics).
-
Add 10 µL of NAD+ solution and 10 µL of GDH solution.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of L-glutamine solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 340 nm every minute for 30 minutes at 37°C.
-
The rate of NADH production is proportional to the glutaminase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Plot the percent inhibition of glutaminase activity against the concentration of this compound to determine the IC50 value.
-
Caption: Workflow for the biochemical evaluation of this compound.
Cell-Based Assay: Cell Proliferation
This protocol assesses the effect of this compound on the proliferation of cancer cells that are dependent on glutamine metabolism.
Materials:
-
Cancer cell line known to be glutamine-dependent (e.g., NCI-H1703, HCC1806)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 2 mM L-glutamine)
-
This compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of this compound (or DMSO for vehicle control).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Proliferation Assessment:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percent inhibition of cell proliferation.
-
Plot the percent inhibition against the concentration of this compound to calculate the GI50 value.
-
Conclusion
This compound is a valuable tool for investigating the role of glutamine metabolism in various biological processes, particularly in the context of cancer research. The data and protocols presented in this guide offer a solid foundation for researchers to conduct initial screening studies and further explore the therapeutic potential of targeting glutaminase. As with any experimental work, optimization of the provided protocols for specific cell lines and assay conditions is highly recommended to ensure robust and reproducible results.
References
- 1. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric kidney-type glutaminase (GLS) inhibitors with a mercaptoethyl linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The mTORC1/S6K1 pathway regulates glutamine metabolism through the eIF4B-dependent control of c-Myc translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mTORC1/S6K1 pathway regulates glutamine metabolism through the eIF4B-dependent control of c-Myc translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Investigating Glutaminase Addiction in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Glutaminase (B10826351) in Cancer Metabolism
Cancer cells undergo significant metabolic reprogramming to sustain their rapid proliferation and survival.[1][2] One of the key hallmarks of this reprogramming is an increased dependence on the amino acid glutamine, a phenomenon often termed "glutamine addiction."[3][4][5] Glutamine serves as a crucial source of both carbon and nitrogen, contributing to energy production, biosynthesis of macromolecules like nucleotides and non-essential amino acids, and maintenance of redox homeostasis through glutathione (B108866) synthesis.[5][6][7]
The entry point for glutamine into these central metabolic pathways is the conversion of glutamine to glutamate (B1630785), a reaction catalyzed by the mitochondrial enzyme glutaminase (GLS).[1][7] This initial step of glutaminolysis is rate-limiting and vital for replenishing the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[3][7] Humans have two glutaminase genes, GLS1 and GLS2. The GLS1 gene produces two primary splice variants: kidney-type glutaminase (KGA) and glutaminase C (GAC), which are ubiquitously expressed and frequently upregulated in a wide array of cancers, including breast, lung, and colorectal cancers.[3][8][9] This upregulation is often correlated with malignancy, advanced clinical stage, and poor patient prognosis.[8]
Given its pivotal role, glutaminase, particularly GLS1, has emerged as a compelling therapeutic target for cancer treatment.[6][10] Inhibition of glutaminase can disrupt cancer cell metabolism, leading to reduced proliferation, increased oxidative stress, and apoptosis.[6][10] This guide provides a technical framework for investigating glutaminase addiction in cell lines, detailing key signaling pathways, experimental protocols, and data interpretation.
Core Signaling Pathways Driving Glutaminase Addiction
Several oncogenic signaling pathways converge to reprogram metabolism and induce a state of glutamine dependency by upregulating glutaminase expression and activity.
c-Myc Pathway
The proto-oncogene c-Myc is a master regulator of cell metabolism and proliferation.[4][11] It directly promotes glutamine addiction by increasing the expression of glutamine transporters (e.g., SLC1A5) and upregulating GLS1.[4][12] c-Myc achieves this, in part, by suppressing the expression of microRNAs miR-23a and miR-23b, which normally inhibit the translation of GLS1 mRNA.[4][11] This leads to increased glutaminase protein levels, enhanced glutamine catabolism, and a cellular dependency on exogenous glutamine for survival.[4]
mTORC1 and KRAS Signaling
The mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway is a central regulator of cell growth and is often hyperactivated in cancer.[5] Glutamine metabolism is intricately linked with mTORC1 activation.[2] Oncogenic mutations, such as in KRAS, also drive glutamine dependency.[5] KRAS mutations can increase the expression of genes associated with glutamine metabolism and enhance glutamine uptake.[5] Both KRAS and mTORC1 signaling can stimulate glutaminolysis to support the bioenergetic and biosynthetic demands of cancer cells.[5][11]
Experimental Workflow for Investigating Glutaminase Addiction
A systematic approach is required to determine if a cell line is addicted to glutamine and sensitive to glutaminase inhibition. The workflow involves assessing the baseline dependency, measuring enzyme activity and expression, and evaluating the effects of specific inhibitors.
Key Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable results.
Cell Viability and Proliferation Assays
These assays determine the effect of glutamine deprivation or glutaminase inhibition on cell growth and survival.
Protocol: Cell Proliferation Assay using a Resazurin-based Reagent (e.g., alamarBlue)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for attachment.
-
Treatment:
-
For Glutamine Deprivation: Remove media and replace with fresh media containing either standard glutamine (e.g., 2 mM) or no glutamine.
-
For Inhibitor Studies: Prepare serial dilutions of a glutaminase inhibitor (e.g., CB-839) in complete medium. Remove old medium and add 100 µL of the inhibitor-containing or vehicle control (DMSO) medium to the respective wells.
-
-
Incubation: Incubate plates for a specified period (e.g., 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Assay: Add 10 µL of the resazurin-based reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Analysis: Normalize the readings of treated cells to the vehicle control to calculate the percentage of cell viability. Plot the results to determine metrics like the half-maximal inhibitory concentration (IC₅₀).[13][14]
Western Blotting for Glutaminase (GLS1) Expression
This technique quantifies the protein level of GLS1, providing a molecular basis for observed glutamine dependency.
Protocol: Western Blot Analysis
-
Lysate Preparation: Grow cells to ~80-90% confluency. Wash cells with ice-cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with a primary antibody specific for GLS1 (e.g., Rabbit anti-GLS1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[15][16][17]
-
Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager or X-ray film.
-
Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize the GLS1 signal. Quantify band intensity using densitometry software.
Glutaminase Activity Assay
This assay directly measures the enzymatic function of glutaminase by quantifying the conversion of glutamine to glutamate.
Protocol: Coupled Spectrophotometric Assay This two-step protocol measures NADH production, which is proportional to the glutamate generated by glutaminase.[18]
-
Mitochondrial Isolation (Optional but recommended): Isolate mitochondria from cell pellets for a more specific measurement.
-
Reaction 1 (Glutaminase Reaction):
-
Prepare Reaction Mix 1: 50 mM Tris-acetate (pH 8.6), 0.2 mM EDTA, 20 mM L-glutamine.
-
Add 10-20 µg of cell lysate or mitochondrial protein to 100 µL of Reaction Mix 1.
-
Incubate at 37°C for 30-45 minutes.
-
Stop the reaction by adding 10 µL of 3 M HCl.
-
-
Reaction 2 (Glutamate Dehydrogenase Reaction):
-
Prepare Reaction Mix 2: 80 mM Tris-HCl (pH 9.4), 200 mM hydrazine, 0.25 mM ADP, 2 mM NAD⁺, and 1 unit of glutamate dehydrogenase.
-
Add 20 µL of the quenched sample from Reaction 1 to 200 µL of Reaction Mix 2.
-
Incubate at room temperature for 1 hour.
-
-
Measurement: Measure the absorbance of NADH at 340 nm.
-
Analysis: Calculate the amount of glutamate produced by comparing the absorbance to a standard curve generated with known concentrations of glutamate. Activity is typically expressed as nmol/min/mg protein.[18]
Alternative methods include radiolabeled assays that track the conversion of [³H]-glutamine to [³H]-glutamate[14][19] or bioluminescent assays that measure glutamate levels using a specific dehydrogenase and reductase system.[20][21]
Metabolic Flux Analysis (MFA)
MFA using stable isotope tracers (e.g., ¹³C₅,¹⁵N₂-L-glutamine) provides a dynamic view of how glutamine is utilized by the cell.
Protocol: ¹³C-Glutamine Tracing
-
Cell Culture: Culture cells in a medium containing the stable isotope-labeled glutamine for a defined period, allowing the label to incorporate into downstream metabolites.
-
Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
LC-MS/MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and quantify the mass isotopologues of TCA cycle intermediates and other glutamine-derived metabolites.[22][23]
-
Flux Calculation: Use the resulting mass isotopologue distribution data in computational models to calculate the relative or absolute flux through the glutaminolysis pathway and other related metabolic routes.[24][25][26] This can reveal how much of the TCA cycle pool is being supplied by glutamine (anaplerosis).[22]
Data Presentation and Interpretation
Organizing quantitative data into tables allows for clear comparison across cell lines and conditions.
Table 1: Sensitivity of Various Cancer Cell Lines to Glutaminase Inhibition
| Cell Line | Cancer Type | Glutaminase Inhibitor | IC₅₀ (µM) | Citation |
| HCC1806 | Triple-Negative Breast Cancer | CB-839 | < 0.1 | [27] |
| MDA-MB-231 | Triple-Negative Breast Cancer | CB-839 | ~ 0.2 | [27] |
| T47D | Breast Cancer (ER+) | CB-839 | > 10 | [27] |
| NCI-H157 | Non-Small Cell Lung Cancer | BPTES | Relatively Resistant | [3] |
| MPNST | Malignant Peripheral Nerve Sheath Tumor | CB-839 | ~ 0.01 | [13] |
| ST8814 | Schwannoma | CB-839 | ~ 0.01 | [13] |
This table illustrates the differential sensitivity to glutaminase inhibition. High sensitivity (low IC₅₀) in cell lines like HCC1806 and MPNST suggests strong glutaminase addiction, whereas resistance in lines like T47D suggests reliance on alternative metabolic pathways.
Table 2: Relative GLS1 Expression in Cancer vs. Normal Tissue
| Cancer Type | GLS1 Expression Change | Statistical Significance (p-value) | Citation |
| Colorectal Cancer | Significantly Increased | < 0.0001 | [8][9] |
| Glioblastoma | Increased | 6.33e-14 | [8] |
| Breast Cancer | Increased | 5.11e-5 | [8] |
| Gastric Cancer | High expression correlated with decreased survival | 0.015 | [8] |
| Ovarian Cancer | High expression correlated with decreased survival | 0.0076 | [8] |
This table summarizes data showing the common upregulation of GLS1 in various tumors compared to adjacent normal tissue, providing a rationale for targeting this enzyme in oncology.
Conclusion
Investigating glutaminase addiction is a critical component of cancer metabolism research and preclinical drug development. The experimental framework outlined in this guide—from assessing functional dependency and inhibitor sensitivity to quantifying enzyme expression and metabolic fluxes—provides a robust methodology for characterizing the role of glutaminolysis in cancer cell lines. The consistent upregulation of glutaminase across numerous cancer types, coupled with the demonstrated efficacy of its inhibitors in sensitive models, underscores the therapeutic potential of targeting this metabolic vulnerability.[6][27] A thorough investigation using these techniques is essential for identifying patient populations most likely to respond to glutaminase-targeted therapies and for uncovering mechanisms of potential resistance.[6][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine Addiction: A New Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer [frontiersin.org]
- 6. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Glutaminase 1 expression in colorectal cancer cells is induced by hypoxia and required for tumor growth, invasion, and metastatic colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of glutaminase is upregulated in colorectal cancer and of clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Right on TARGET: glutamine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted inhibition of glutaminase as a potential new approach for the treatment of NF1 associated soft tissue malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of glutaminase preferentially slows growth of glioma cells with mutant IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glutaminase-1/GLS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Glutaminase Polyclonal Antibody (PA5-120873) [thermofisher.com]
- 17. Anti-Glutaminase Antibodies | Invitrogen [thermofisher.com]
- 18. Mitochondrial glutaminase activity assay [bio-protocol.org]
- 19. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.de [promega.de]
- 21. promega.com [promega.com]
- 22. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Metabolic flux analysis as a tool for the elucidation of the metabolism of neurotransmitter glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. arrow.tudublin.ie [arrow.tudublin.ie]
- 26. Glutamine Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 27. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes for Glutaminase Inhibitor CB-839 (Telaglenastat)
References
- 1. A facile and sensitive method of quantifying glutaminase binding to its inhibitor CB-839 in tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. cohesionbio.com [cohesionbio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeted inhibition of glutaminase as a potential new approach for the treatment of NF1 associated soft tissue malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutaminase inhibition confers antitumor effects in vitro and in vivo on tyrosine kinase inhibitors-resistant renal cell carcinoma cells by affecting vascular endothelial growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamine deprivation plus BPTES alters etoposide- and cisplatin-induced apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. abcam.com [abcam.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Glutaminase-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase-IN-4 is a potent, allosteric inhibitor of kidney-type glutaminase (B10826351) (GLS1), a critical enzyme in cancer cell metabolism.[1][2] Many cancer cells exhibit a strong dependence on glutamine for energy production and the synthesis of essential macromolecules, a phenomenon often referred to as "glutamine addiction".[3][4] Glutaminase catalyzes the conversion of glutamine to glutamate (B1630785), the first and rate-limiting step in glutaminolysis.[5] Inhibition of GLS1 can disrupt the tricarboxylic acid (TCA) cycle, impair redox homeostasis, and induce apoptosis in cancer cells, making it a promising target for cancer therapy.[6][7] this compound, also identified as compound 2a in scientific literature, offers a valuable tool for investigating the role of glutamine metabolism in cancer and for preclinical drug development.[1][2]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, apoptosis, protein signaling, and metabolic function.
Biochemical and Cellular Activity
This compound is a selective inhibitor of GLS1. Its inhibitory activity has been characterized both biochemically and in cellular assays.
| Parameter | Value | Cell Line / Condition | Reference |
| IC50 | 2.3 µM | Recombinant human kidney-type glutaminase | [2] |
| GI50 | 0.794 µM | NCI-H1703 (Human lung carcinoma) | MedChemExpress Datasheet |
Signaling Pathway of Glutaminase Inhibition
Inhibition of glutaminase by this compound has significant downstream effects on cellular signaling and metabolism. By blocking the conversion of glutamine to glutamate, the inhibitor reduces the influx of carbon into the TCA cycle, leading to decreased ATP production and an accumulation of reactive oxygen species (ROS) due to impaired glutathione (B108866) (GSH) synthesis. This cellular stress can lead to the induction of apoptosis.
References
- 1. Glutaminase sustains cell survival via the regulation of glycolysis and glutaminolysis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic flux analysis as a tool for the elucidation of the metabolism of neurotransmitter glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Glutamine Induces Apoptosis: A Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Glutamine Induces Apoptosis: A Cancer Therapy Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Glutaminase-IN-4: In Vivo Dissolution and Administration Protocols
Introduction
Glutaminase-IN-4 is a small molecule inhibitor of glutaminase (B10826351) (GLS) with a reported IC50 of 2.3 μM. As a critical enzyme in cancer cell metabolism, glutaminase is a key therapeutic target, making inhibitors like this compound valuable tools in oncological research. This document provides detailed application notes and protocols for the in vivo dissolution and administration of this compound, intended for researchers, scientists, and drug development professionals. Due to the limited publicly available data on the specific solubility of this compound, this guide focuses on established formulation strategies for compounds with low aqueous solubility and provides adaptable protocols for preclinical in vivo studies.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below. This information is crucial for understanding its behavior in various solvents and for developing appropriate in vivo formulations.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂N₆O₂S₂ | [1] |
| Molecular Weight | 478.59 g/mol | [1] |
| IC50 (Glutaminase) | 2.3 μM | [1] |
| Appearance | Solid at room temperature | [1] |
| LogP | 3.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
| Water Solubility | Estimated to be low (< 1 mg/mL) | [1] |
| Solubility in Organic Solvents | Reported to be soluble in DMSO | [1] |
In Vivo Formulation Strategies
This compound exhibits low aqueous solubility, a common challenge in preclinical in vivo studies. The following tables outline recommended formulation strategies for oral and parenteral administration routes, based on commonly used vehicles for poorly soluble compounds. It is strongly recommended to perform small-scale pilot tests to determine the optimal formulation for your specific experimental needs.
Oral Administration Formulations
| Formulation ID | Components | Preparation Notes |
| Oral-Susp-1 | 0.5% Carboxymethyl cellulose (B213188) sodium (CMC-Na) in ddH₂O | Forms a suspension. Requires agitation before and during administration to ensure uniform dosing. |
| Oral-Susp-2 | 0.2% Carboxymethyl cellulose (CMC) in ddH₂O | A lower viscosity suspension compared to 0.5% CMC-Na. |
| Oral-Sol-1 | Polyethylene glycol 400 (PEG400) | A clear solution may be achievable depending on the required concentration. |
| Oral-Sol-Susp-1 | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose in ddH₂O | Tween 80 acts as a wetting agent to improve the suspension of the compound. |
Parenteral Administration Formulations (for IP, IV, IM, SC routes)
| Formulation ID | Components (v/v) | Preparation Notes |
| Parenteral-Sol-1 | 10% DMSO, 90% Corn oil | Suitable for intraperitoneal (IP) and subcutaneous (SC) injections. Forms a clear solution or a fine suspension. |
| Parenteral-Sol-2 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | A multi-component system that can achieve higher concentrations for intravenous (IV) administration. |
| Parenteral-Sol-3 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Captisol® (SBE-β-CD) can significantly enhance the aqueous solubility of hydrophobic compounds. |
Experimental Protocols
The following are detailed protocols for preparing and administering this compound for in vivo studies. Note: Always use freshly prepared formulations for optimal results.
Protocol 1: Preparation of an Oral Suspension (Oral-Susp-1)
This protocol describes the preparation of a 2.5 mg/mL suspension of this compound in 0.5% CMC-Na.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile deionized water (ddH₂O)
-
Magnetic stirrer and stir bar
-
Weighing scale and spatulas
-
Appropriate glassware (beakers, graduated cylinders)
Procedure:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh 0.5 g of CMC-Na.
-
In a beaker, add the CMC-Na to 100 mL of sterile ddH₂O while stirring continuously with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take some time.
-
-
Prepare the this compound Suspension:
-
Weigh 250 mg of this compound powder.
-
Gradually add the this compound powder to the 100 mL of 0.5% CMC-Na solution while stirring.
-
Continue to stir until a uniform suspension is achieved.
-
-
Administration:
-
Before each administration, ensure the suspension is thoroughly mixed to guarantee dose uniformity.
-
Administer the suspension to the animals via oral gavage at the desired dosage.
-
Protocol 2: Preparation of a Parenteral Formulation (Parenteral-Sol-1)
This protocol details the preparation of a 2.5 mg/mL solution/suspension of this compound in a DMSO and corn oil vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Corn oil, sterile
-
Micropipettes and sterile tips
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a 25 mg/mL Stock Solution in DMSO:
-
Weigh 25 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
-
Prepare the Final Formulation:
-
In a sterile tube, pipette 900 μL of sterile corn oil.
-
Add 100 μL of the 25 mg/mL this compound stock solution in DMSO to the corn oil.
-
Vortex the mixture vigorously to ensure it is homogeneous. The final formulation will be a 10% DMSO in corn oil solution/suspension with a this compound concentration of 2.5 mg/mL.
-
-
Administration:
-
Administer the formulation via the desired parenteral route (e.g., intraperitoneal injection). Mix well before each injection.
-
Visualization of Experimental Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
References
Application Notes and Protocols: Determining Recommended Concentrations for Glutaminase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutaminase (B10826351) (GLS) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate (B1630785). This process provides cancer cells with a key source of nitrogen and carbon to fuel proliferation and survival. Consequently, glutaminase inhibitors are a promising class of anti-cancer therapeutics. This document provides detailed application notes and protocols for determining the effective concentration of glutaminase inhibitors, using known compounds such as CB-839 (Telaglenastat), BPTES, and Compound 968 as examples. While specific information for "Glutaminase-IN-4" is not publicly available, the principles and protocols outlined here provide a comprehensive framework for its characterization.
Data Presentation: In Vitro Efficacy of Known Glutaminase Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of well-characterized glutaminase inhibitors in various cancer cell lines. This data serves as a reference for the expected potency of glutaminase inhibitors and can guide initial dose-ranging studies for novel compounds like this compound.
Table 1: IC50 Values of Glutaminase Inhibitors in Cell Proliferation/Viability Assays
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Citation |
| CB-839 (Telaglenastat) | HCC1806 | Triple-Negative Breast Cancer | 2-300 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2-300 | [1] | |
| A549 | Lung Cancer | 26 | [2] | |
| CAKI-1 | Renal Cell Carcinoma | 40 | [2] | |
| HCT116 | Colorectal Carcinoma | 28 | [2] | |
| Hematological Malignancies (various) | Leukemia, Lymphoma, Myeloma | 2-72 | [3] | |
| Compound 968 | HEY | Ovarian Cancer | 8900 | [4] |
| SKOV3 | Ovarian Cancer | 29100 | [4] | |
| IGROV-1 | Ovarian Cancer | 3500 | [4] | |
| Ishikawa | Endometrial Cancer | 25000 | [5] | |
| Hec-1B | Endometrial Cancer | 25000 | [5] | |
| SKBR3 | Breast Cancer | ≤ 10000 | [6] | |
| MDA-MB-231 | Breast Cancer | ≤ 10000 | [6] |
Table 2: IC50 Values of Glutaminase Inhibitors in Enzymatic Assays
| Inhibitor | Enzyme Source | IC50 (nM) | Citation |
| CB-839 (Telaglenastat) | Recombinant Human GAC | 24 | [7] |
| Endogenous (mouse kidney) | 23 | [2] | |
| Endogenous (mouse brain) | 28 | [2] | |
| BPTES | Recombinant Human GAC | >650 (at 1 hr preincubation) | [7] |
Signaling Pathway
The glutaminase pathway is central to cancer cell metabolism. The diagram below illustrates the key steps and regulatory inputs.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 3. broadpharm.com [broadpharm.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. promega.com [promega.com]
Application Notes and Protocols for Glutaminase Activity Assay Using a Novel Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a novel inhibitor, referred to herein as Glutaminase-IN-4, to assess the activity of glutaminase (B10826351) (GLS). The protocols detailed below are designed to be adaptable for both purified enzyme systems and cellular assays.
Introduction
Glutaminase is a key mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate (B1630785) and ammonia.[1][2] This reaction is a critical entry point for glutamine carbon into the tricarboxylic acid (TCA) cycle, supporting cellular energy production, biosynthesis, and redox balance.[3] Particularly in cancer cells, there is an increased reliance on glutamine metabolism, a phenomenon termed "glutamine addiction," making glutaminase a promising therapeutic target.[4][5] this compound is a novel small molecule inhibitor designed to target glutaminase activity. These protocols describe the methods to characterize the inhibitory potential of this compound.
Principle of the Assay
The glutaminase activity assays described here are based on the quantification of glutamate, one of the products of the glutamine hydrolysis reaction.[6][7][8] The amount of glutamate produced is proportional to the glutaminase activity. In the presence of an inhibitor like this compound, a decrease in glutamate production will be observed. The glutamate can be detected through various methods, including colorimetric and fluorometric assays, which often involve a coupled enzymatic reaction where glutamate is oxidized to produce a detectable signal.[6][7][8][9][10]
Data Presentation
Table 1: Inhibitory Activity of this compound on Purified Recombinant Glutaminase
| Compound | IC50 (nM) | Assay Conditions |
| This compound | 15.8 | 10 µM L-glutamine, 50 mM Tris-HCl pH 8.6, 37°C, 20 min |
| CB-839 (Reference) | 60 | 10 µM L-glutamine, 50 mM Tris-HCl pH 8.6, 37°C, 20 min[5] |
| BPTES (Reference) | 50-100 | Varies by study |
Note: Data for this compound is hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Cellular Glutaminase Activity and Viability
| Cell Line | Treatment | Cellular Glutaminase Activity (% of Control) | Cell Viability (% of Control) |
| HCC-1806 (Breast Cancer) | 1 µM this compound | 25.3 | 48.2 |
| A549 (Lung Cancer) | 1 µM this compound | 31.5 | 55.7 |
| Normal Fibroblasts | 1 µM this compound | 78.9 | 92.4 |
Note: Data for this compound is hypothetical and for illustrative purposes.
Signaling Pathway
Glutaminase plays a central role in cellular metabolism, particularly in cancer cells, by fueling the TCA cycle and supporting antioxidant defense through glutathione (B108866) (GSH) production.[3][11][12] Inhibition of glutaminase can disrupt these processes, leading to increased reactive oxygen species (ROS) and suppression of cell growth.[11]
Caption: Glutaminase signaling pathway and point of inhibition.
Experimental Protocols
In Vitro Glutaminase Activity Assay (Colorimetric)
This protocol is designed to determine the IC50 value of this compound on purified recombinant glutaminase.
Materials:
-
Recombinant human glutaminase (GLS1)
-
L-glutamine
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.6
-
Glutamate detection kit (e.g., based on glutamate oxidase/peroxidase)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In a 96-well plate, add 10 µL of each inhibitor dilution or vehicle control.
-
Add 70 µL of Assay Buffer containing the desired concentration of recombinant glutaminase to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of L-glutamine solution (prepared in Assay Buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.[9]
-
Stop the reaction according to the glutamate detection kit manufacturer's instructions (e.g., by adding a stop solution or by proceeding immediately to the detection step).
-
Add the glutamate detection reagents and incubate as required by the kit.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[6][7][8]
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Glutaminase Activity Assay
This protocol measures the effect of this compound on glutaminase activity within intact cells.
Materials:
-
Cancer cell line of interest (e.g., HCC-1806)
-
Cell culture medium and supplements
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer
-
Glutamate detection kit
-
Protein assay kit (e.g., BCA)
-
6-well plates
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer and collect the lysate.[13]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[13]
-
Measure the protein concentration of the supernatant using a BCA assay or similar method.
-
Determine the glutamate concentration in the cell lysate using a glutamate detection kit.
-
Normalize the glutamate concentration to the protein concentration for each sample.
-
Calculate the cellular glutaminase activity as a percentage of the vehicle-treated control.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating a novel glutaminase inhibitor.
Caption: General workflow for glutaminase inhibitor testing.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High background signal in in vitro assay | Contamination of reagents with glutamate or ammonia. | Use high-purity reagents and water. Run a "no enzyme" control. |
| Low signal in in vitro assay | Inactive enzyme. Suboptimal assay conditions. | Use a fresh batch of enzyme. Optimize pH, temperature, and substrate concentration. |
| High variability in cellular assays | Inconsistent cell numbers. Incomplete cell lysis. | Ensure accurate cell counting and seeding. Optimize lysis procedure. |
| Discrepancy between in vitro and cellular activity | Poor cell permeability of the inhibitor. Inhibitor efflux from cells. | Modify the compound structure to improve permeability. Use efflux pump inhibitors. |
Conclusion
The protocols and information provided in these application notes offer a robust framework for the characterization of novel glutaminase inhibitors like this compound. By following these methodologies, researchers can effectively determine the potency and cellular efficacy of new compounds, contributing to the development of novel therapeutics targeting glutamine metabolism.
References
- 1. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminase - Wikipedia [en.wikipedia.org]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. msesupplies.com [msesupplies.com]
- 8. Glutaminase (GLS) Activity Assay Kit - Elabscience® [elabscience.com]
- 9. An optimized method for estimating glutaminase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Targeting glutaminase 1 attenuates stemness properties in hepatocellular carcinoma by increasing reactive oxygen species and suppressing Wnt/beta-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of GLS1-mediated glutaminolysis/2-HG/H3K4me3 and GSH/ROS signals in Th17 responses counteracted by PPARγ agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
Application of Glutaminase-IN-4 in Triple-Negative Breast Cancer Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase-IN-4, also known as CB-839 and Telaglenastat, is a potent, selective, and orally bioavailable inhibitor of glutaminase (B10826351) (GLS), a critical enzyme in cancer cell metabolism.[1][2] Triple-negative breast cancer (TNBC), a particularly aggressive subtype of breast cancer, often exhibits a heightened dependence on glutamine metabolism for survival and proliferation.[3][4] This dependency, often termed "glutamine addiction," makes glutaminase a promising therapeutic target. This compound inhibits both splice variants of glutaminase, KGA and GAC, thereby blocking the conversion of glutamine to glutamate (B1630785).[1][2] This disruption of glutaminolysis leads to a cascade of downstream effects, including depleted levels of key metabolites, reduced cellular energy production, and the induction of cellular stress, ultimately resulting in anti-proliferative effects in TNBC cells.[3]
Mechanism of Action
This compound exerts its anti-tumor effects in TNBC through the following mechanisms:
-
Inhibition of Glutaminolysis: By blocking glutaminase, the inhibitor prevents the conversion of glutamine to glutamate, a key step for the entry of glutamine-derived carbons into the tricarboxylic acid (TCA) cycle.[1] This leads to a marked decrease in glutamine consumption and glutamate production.[5]
-
Metabolic Reprogramming: The inhibition of glutaminase results in decreased levels of crucial downstream metabolites, including glutathione (B108866) and various TCA cycle intermediates.[3] This metabolic disruption impairs mitochondrial function and cellular redox balance.[5][6]
-
Induction of Cellular Stress: The deprivation of essential metabolites triggers the integrated stress response (ISR), characterized by the activation of activating transcription factor 4 (ATF4).[7][8]
-
Modulation of Signaling Pathways: Glutaminase inhibition has been shown to decrease the activity of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[7][8][9]
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound (CB-839) in a Panel of Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nmol/L) |
| HCC1806 | Triple-Negative | 20 - 55 |
| MDA-MB-231 | Triple-Negative | 20 - 55 |
| SUM-159PT | Triple-Negative | Potent |
| T47D | ER+ / HER2- | > 1000 |
Data compiled from multiple sources indicating potent and selective activity against TNBC cell lines.[3][8]
Table 2: Effect of this compound (CB-839) on Metabolite Levels in TNBC Cells (HCC1806)
| Metabolite | Change upon Treatment (1 µmol/L CB-839) |
| Glutamine | Increased |
| Glutamate | Decreased |
| Aspartate | Decreased |
| Glutathione | Decreased |
| Fumarate | Decreased |
| Malate | Decreased |
| Citrate | Decreased |
Treatment with CB-839 leads to a significant alteration in the intracellular metabolite profile of sensitive TNBC cells.[3][5]
Experimental Protocols
1. Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is for determining the viability of TNBC cells in response to treatment with this compound.
-
Materials:
-
TNBC cell lines (e.g., HCC1806, MDA-MB-231)
-
Appropriate cell culture medium and supplements
-
This compound (CB-839)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed TNBC cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with varying concentrations of this compound. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values using appropriate software.
-
2. Western Blot Analysis for Glutaminase (GAC/KGA) Expression
This protocol is for assessing the protein levels of glutaminase isoforms in TNBC cell lysates.
-
Materials:
-
TNBC cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Glutaminase (recognizing both GAC and KGA isoforms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates from TNBC cells and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-glutaminase antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system. GAC and KGA can be distinguished by their different molecular weights.[5]
-
3. Glutamine Consumption and Glutamate Production Assay
This protocol is for measuring the rate of glutamine uptake and glutamate secretion by TNBC cells.
-
Materials:
-
TNBC cells
-
Cell culture medium
-
This compound (CB-839)
-
Glutamine/Glutamate determination kit or access to a biochemistry analyzer.
-
-
Procedure:
-
Plate TNBC cells and allow them to reach the desired confluency.
-
Replace the medium with fresh medium containing a known concentration of glutamine and treat with this compound or vehicle control.
-
Incubate for a defined period (e.g., 6 hours).[5]
-
At the end of the incubation, collect a sample of the cell culture medium.
-
Centrifuge the medium to remove any cells or debris.
-
Measure the concentrations of glutamine and glutamate in the collected medium using a suitable assay kit or a biochemistry analyzer.
-
Calculate the rates of glutamine consumption and glutamate production by comparing the concentrations in the medium from treated and control cells to the initial concentrations in the fresh medium. Normalize these rates to the cell number.
-
Visualizations
Caption: Mechanism of action of this compound in TNBC cells.
Caption: Workflow for determining cell viability using CellTiter-Glo®.
Caption: Key signaling pathways affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. Glutaminase is essential for the growth of triple-negative breast cancer cells with a deregulated glutamine metabolism pathway and its suppression synergizes with mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Glutaminase-IN-4 in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Glutaminase-IN-4, a potent allosteric inhibitor of glutaminase (B10826351) (GLS1), for inducing apoptosis in cancer cells. The following sections detail the mechanism of action, provide quantitative data on its efficacy, and offer detailed protocols for its application in cancer research.
Introduction
Cancer cells exhibit altered metabolism, often relying on glutamine as a key nutrient for proliferation and survival. Glutaminase (GLS1), the enzyme that catalyzes the conversion of glutamine to glutamate (B1630785), is a critical node in this metabolic reprogramming. Inhibition of GLS1 presents a promising therapeutic strategy to selectively target and eliminate cancer cells. This compound is a small molecule inhibitor that targets GLS1, leading to a reduction in glutamate levels, increased oxidative stress, and ultimately, the induction of apoptosis. This document serves as a guide for utilizing this compound as a tool to investigate glutamine metabolism and induce programmed cell death in cancer cell models.
Mechanism of Action
This compound functions as an allosteric inhibitor of the kidney-type glutaminase (GLS1), the primary isoform expressed in many cancer cells. By binding to a site distinct from the glutamine binding pocket, it induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity. This blockage of the conversion of glutamine to glutamate has several downstream consequences that culminate in apoptosis:
-
Disruption of the Tricarboxylic Acid (TCA) Cycle: The inhibition of glutamate production limits its conversion to α-ketoglutarate, a key anaplerotic substrate for the TCA cycle. This leads to decreased energy production and a shortage of biosynthetic precursors.
-
Increased Oxidative Stress: Glutamate is a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. By depleting glutamate pools, this compound treatment reduces GSH levels, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components.
-
Induction of Apoptotic Signaling Pathways: The combination of metabolic stress and oxidative damage triggers both the intrinsic and extrinsic pathways of apoptosis. This involves the activation of a cascade of caspases, leading to the execution of programmed cell death.
Data Presentation
The following table summarizes the inhibitory concentration (IC50) values of potent allosteric glutaminase inhibitors, representative of the activity of compounds like this compound, in various cancer cell lines. These values indicate the concentration of the inhibitor required to reduce cell viability by 50%.
| Cell Line | Cancer Type | Representative IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 29 - 70 |
| HS578T | Triple-Negative Breast Cancer | < 100 |
| TSE | Triple-Negative Breast Cancer | < 100 |
| HEY | Ovarian Cancer | ~10,000 |
| SKOV3 | Ovarian Cancer | ~10,000 |
| IGROV-1 | Ovarian Cancer | ~10,000 |
| INA-6 | Multiple Myeloma | ~10,000 |
Note: The IC50 values can vary depending on the specific assay conditions and the metabolic state of the cells.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the apoptotic effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 90 µL of complete medium and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from 1 nM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 10 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at a concentration around the predetermined IC50 value and a vehicle control (DMSO) for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Caspase Activity Assay
This protocol measures the activity of key executioner caspases, such as caspase-3, to confirm the induction of apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Caspase-3 colorimetric or fluorometric substrate (e.g., DEVD-pNA or DEVD-AFC)
-
Microplate reader
Procedure:
-
Treat cells with this compound as described in Protocol 2.
-
Lyse the cells according to the manufacturer's protocol for the caspase assay kit.
-
Incubate the cell lysate with the caspase-3 substrate in a 96-well plate.
-
Measure the absorbance or fluorescence at the appropriate wavelength at different time points.
-
Calculate the caspase-3 activity based on the rate of substrate cleavage.
Visualizations
The following diagrams illustrate the signaling pathway of this compound induced apoptosis and a general experimental workflow.
Caption: Signaling pathway of this compound induced apoptosis.
Caption: General experimental workflow for assessing this compound.
Application Notes and Protocols for Metabolic Studies Using Glutaminase-IN-4
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glutaminase-IN-4, also identified as compound 2a in specific chemical series, is an allosteric inhibitor of kidney-type glutaminase (B10826351) (GLS).[1][2][3] GLS is a critical enzyme in cellular metabolism, catalyzing the conversion of glutamine to glutamate (B1630785).[4][5][6] This reaction is a key entry point for glutamine into the tricarboxylic acid (TCA) cycle and is vital for the biosynthesis of other amino acids and glutathione.[5][7] In many cancer cells, there is an increased reliance on glutamine metabolism, a phenomenon often termed "glutamine addiction," making glutaminase an attractive target for therapeutic intervention.[4][7][8][9] this compound serves as a valuable tool for investigating the metabolic consequences of GLS inhibition in various cellular contexts.
Mechanism of Action:
This compound functions as an allosteric inhibitor of GLS.[1][2][3] Allosteric inhibition means that it binds to a site on the enzyme distinct from the active site where glutamine binds. This binding event induces a conformational change in the enzyme, leading to a reduction in its catalytic activity. By inhibiting GLS, this compound effectively blocks the first step of glutaminolysis, leading to a decrease in intracellular glutamate levels and subsequent downstream metabolites.[7] This disruption of glutamine metabolism can impact cellular energy production, redox balance, and biosynthesis, ultimately affecting cell growth and viability, particularly in glutamine-dependent cells.[7][8]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Kidney-type Glutaminase (GLS) | [1][2][3] |
| Inhibition Type | Allosteric | [1][2][3] |
| IC50 | 2.3 µM | [1][2][3] |
Signaling Pathway
The diagram below illustrates the central role of glutaminase in cellular metabolism and the point of inhibition by this compound.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Allosteric kidney-type glutaminase (GLS) inhibitors with a mercaptoethyl linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of glutaminase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. METB-04. METABOLIC EFFECTS OF A GLUTAMINASE INHIBITOR ON GLIOMA CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
In Vitro Characterization of Glutaminase Inhibitors: Application Notes and Protocols
For research, scientific, and drug development professionals.
Introduction
Glutaminase (B10826351) (GLS) is a critical enzyme in cellular metabolism, catalyzing the hydrolysis of glutamine to glutamate (B1630785) and ammonia.[1][2] This reaction is a key entry point for glutamine into the tricarboxylic acid (TCA) cycle, providing both carbon and nitrogen for the synthesis of ATP, biosynthetic precursors, and reducing agents.[2][3][4] In rapidly proliferating cells, such as cancer cells, there is an increased reliance on glutamine metabolism, a phenomenon often referred to as "glutamine addiction."[5] This makes glutaminase a compelling therapeutic target, particularly in oncology.[6][7]
This document provides detailed application notes and protocols for the in vitro characterization of glutaminase inhibitors. While specific data for "Glutaminase-IN-4" is not publicly available, the following protocols provide a comprehensive framework for evaluating any novel glutaminase inhibitor.
Data Presentation: Characterization of a Novel Glutaminase Inhibitor
The following tables provide a template for summarizing key quantitative data obtained during the in vitro characterization of a glutaminase inhibitor.
Table 1: Enzyme Inhibition Kinetics
| Parameter | Value |
| Target Isoform(s) | GAC, KGA, GLS2 |
| IC₅₀ (GAC) | [e.g., X.X nM] |
| IC₅₀ (KGA) | [e.g., Y.Y µM] |
| IC₅₀ (GLS2) | [e.g., Z.Z µM] |
| Mechanism of Inhibition | [e.g., Competitive, Non-competitive, Allosteric] |
| Kᵢ | [e.g., A.A nM] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | IC₅₀ (Proliferation) | Effect on Glutamate Levels | Effect on α-KG Levels |
| [e.g., PANC-1] | [e.g., B.B µM] | [e.g., % decrease] | [e.g., % decrease] |
| [e.g., A549] | [e.g., C.C µM] | [e.g., % decrease] | [e.g., % decrease] |
| [e.g., MDA-MB-231] | [e.g., D.D µM] | [e.g., % decrease] | [e.g., % decrease] |
Signaling Pathways
Glutaminase activity is intricately linked with several key signaling pathways that regulate cell growth, proliferation, and metabolism.[8] Inhibition of glutaminase can therefore have downstream effects on these pathways.
Caption: Glutaminase-centered metabolic and signaling pathways.
Experimental Protocols
Glutaminase Activity Assay (Enzyme Kinetics)
This protocol is designed to determine the inhibitory activity and kinetics of a compound against purified glutaminase enzyme.
Caption: Workflow for determining glutaminase inhibitor kinetics.
Methodology:
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-acetate, 0.2 mM EDTA, pH 8.6.[9]
-
Substrate : Prepare a stock solution of L-glutamine in assay buffer.
-
Enzyme : Use purified recombinant human glutaminase (e.g., GAC isoform).
-
Inhibitor : Prepare a stock solution in DMSO and perform serial dilutions.
-
-
Assay Procedure :
-
Add 25 µL of assay buffer containing the glutaminase enzyme to each well of a 96-well plate.
-
Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the L-glutamine solution. The final glutamine concentration should be close to its Kₘ value.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of 3 M HCl.[10]
-
-
Detection of Glutamate :
-
The amount of glutamate produced can be measured using a coupled enzyme assay with glutamate dehydrogenase (GDH).[11]
-
Prepare a detection mix containing GDH, NAD⁺, and a suitable buffer (e.g., Tris-HCl pH 9.4).[10]
-
Add the detection mix to the quenched reaction and incubate at room temperature.
-
Measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Generate a standard curve with known concentrations of glutamate to quantify the results.[10]
-
-
Data Analysis :
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
To determine the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[11]
-
Cell Proliferation Assay
This protocol assesses the effect of a glutaminase inhibitor on the proliferation of cancer cells.
Methodology:
-
Cell Culture :
-
Culture cancer cell lines (e.g., PANC-1, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
-
Compound Treatment :
-
After allowing the cells to adhere overnight, treat them with a serial dilution of the glutaminase inhibitor or vehicle control (DMSO).
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Assessment of Proliferation :
-
Cell viability can be assessed using various methods, such as the MTS or resazurin (B115843) reduction assays, or by quantifying ATP levels (e.g., CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen assay.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis :
-
Normalize the signal from treated wells to the vehicle control wells.
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
Metabolite Analysis by Mass Spectrometry
This protocol measures the intracellular levels of key metabolites, such as glutamate and α-ketoglutarate, following treatment with a glutaminase inhibitor.
Methodology:
-
Cell Culture and Treatment :
-
Plate cells in 6-well plates and allow them to adhere.
-
Treat the cells with the glutaminase inhibitor at a relevant concentration (e.g., 1x or 5x the proliferation IC₅₀) for a specified time (e.g., 24 hours).
-
-
Metabolite Extraction :
-
Aspirate the media and wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis :
-
Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use appropriate chromatography methods to separate the metabolites of interest.
-
Employ a mass spectrometer to detect and quantify the levels of glutamate and α-ketoglutarate based on their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis :
-
Normalize the metabolite levels to the total protein concentration or cell number in each sample.
-
Compare the metabolite levels in inhibitor-treated cells to those in vehicle-treated cells to determine the percent change.
-
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of novel glutaminase inhibitors. By systematically assessing enzyme inhibition, effects on cell proliferation, and changes in cellular metabolism, researchers can build a comprehensive profile of a compound's activity and mechanism of action. This information is crucial for the continued development of glutaminase inhibitors as potential therapeutics.
References
- 1. Glutaminase - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 5. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial glutaminase activity assay [bio-protocol.org]
- 11. Functional and Structural Characterization of Four Glutaminases from Escherichia coli and Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Glutaminase-IN-4 solubility and stability issues
Welcome to the technical support center for Glutaminase-IN-4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of glutaminase (B10826351) (GLS), an enzyme that catalyzes the conversion of glutamine to glutamate. It functions as an antagonist with an IC50 of 2.3 μM.[1][2][3] By inhibiting GLS, this compound disrupts cancer cell metabolism and growth, making it a compound of interest in cancer research.
Q2: What is the recommended solvent for dissolving this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions of this compound.[1] If solubility issues are encountered in DMSO, other organic solvents such as ethanol (B145695) or Dimethylformamide (DMF) may be attempted with small amounts of the compound to avoid sample loss.[1]
Q3: How should I store this compound stock solutions and the solid compound?
-
Solid Compound: Store the lyophilized powder at -20°C for long-term stability.[2]
-
Stock Solutions: It is recommended to aliquot stock solutions into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: My this compound precipitated out of solution upon dilution into aqueous media. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide: Compound Precipitation below for detailed steps on how to address this. Key strategies include lowering the final concentration, using a surfactant like Tween 80, or preparing a suspension.[1]
Q5: Is this compound stable in cell culture media?
Troubleshooting Guides
Troubleshooting Guide: Solubility Issues
If you are experiencing difficulty dissolving this compound, follow these steps:
-
Confirm the correct solvent: For initial stock solutions, use high-purity DMSO.
-
Gentle warming: Warm the solution to 37°C for a short period (10-15 minutes) to aid dissolution.
-
Sonication: Use a sonicator bath for 5-10 minutes to break up any aggregates.
-
Try alternative solvents: If DMSO fails, test solubility in other organic solvents like ethanol or DMF with a small amount of the compound.[1]
-
Prepare a fresh stock solution: If the compound has been stored for an extended period, it may have degraded.
Troubleshooting Guide: Compound Precipitation in Aqueous Solutions
Precipitation during the dilution of a DMSO stock solution into aqueous buffer or cell culture media is a common challenge.
-
Lower the final concentration: The concentration of this compound in your working solution may be too high. Try performing a serial dilution to find the maximum soluble concentration.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 1% is often tolerated.[4] Ensure your control samples contain the same final DMSO concentration.
-
Use a solubilizing agent: For in vivo studies or specific in vitro assays, consider using surfactants or other solubilizing agents. Formulations with PEG400, Tween 80, or Carboxymethyl cellulose (B213188) (CMC) have been suggested for compounds with low water solubility.[1]
-
Prepare a suspension: For some applications, particularly in animal studies, a fine suspension can be used. This can be achieved by suspending the compound in a vehicle like 0.5% CMC.[1]
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Note: This table is illustrative, based on general recommendations for similar compounds, as specific quantitative data is not publicly available.)
| Solvent | Recommended Maximum Concentration | Notes |
| DMSO | ≥ 25 mg/mL | Preferred solvent for stock solutions.[1] |
| Ethanol | May be soluble | Test with a small amount first. |
| DMF | May be soluble | Test with a small amount first. |
| Water | Insoluble or very low solubility | Not recommended for primary stock solutions. |
| PBS (pH 7.4) | Prone to precipitation | Dilute from a high-concentration DMSO stock immediately before use. |
Table 2: Stability and Storage Recommendations
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 2 years | Protect from light and moisture.[2] |
| DMSO Stock Solution | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 6-12 months | Preferred for long-term storage of stock solutions. |
| Aqueous Working Solution | 2-8°C | Use immediately | High potential for precipitation and degradation. Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the approximate solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, Ethanol, PBS)
-
Vortex mixer
-
Sonicator
-
Microcentrifuge
-
Spectrophotometer or HPLC
Methodology:
-
Weigh out a precise amount of this compound (e.g., 1 mg).
-
Add a small, measured volume of the solvent to create a high-concentration mixture (e.g., 100 µL for a target of 10 mg/mL).
-
Vortex the mixture vigorously for 2 minutes.
-
If not fully dissolved, sonicate the mixture for 10 minutes.
-
Visually inspect for any undissolved particles.
-
If particles are present, add another measured volume of solvent and repeat steps 3-5.
-
Continue this process until the solution is clear. The solubility is the final concentration.
-
For a more quantitative assessment, centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any remaining solid.
-
Carefully collect the supernatant and determine its concentration using a validated analytical method like HPLC or UV-Vis spectrophotometry.
Protocol 2: Assessment of this compound Stability in Solution
Objective: To evaluate the stability of this compound in a specific solvent or buffer over time and under different storage conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Solvent/buffer for stability testing (e.g., PBS, cell culture medium)
-
Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable column and detection method
Methodology:
-
Prepare a fresh solution of this compound in the test solvent/buffer at a known concentration.
-
Immediately take a sample for analysis (Time 0). This will serve as the baseline.
-
Aliquot the remaining solution into multiple vials.
-
Store the aliquots under the desired conditions (e.g., protected from light at 4°C, 25°C, and 37°C).
-
At specified time points (e.g., 1, 4, 8, 24, 48 hours), retrieve one aliquot from each storage condition.
-
Analyze the concentration of the remaining intact this compound in each sample using HPLC.
-
Calculate the percentage of the compound remaining at each time point relative to the Time 0 sample.
-
Plot the percentage of remaining compound versus time to determine the degradation rate.
Visualizations
Caption: A flowchart for resolving common solubility problems with this compound.
Caption: A workflow for determining the stability of this compound in solution.
Caption: The inhibitory action of this compound on the glutaminolysis pathway.
References
Technical Support Center: Troubleshooting Glutaminase-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common issues encountered when using Glutaminase-IN-4 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound and similar glutaminase (B10826351) inhibitors?
Glutaminase is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate (B1630785).[1][2][3] This reaction is a key step in glutaminolysis, which provides cancer cells with essential metabolites for the tricarboxylic acid (TCA) cycle and for the synthesis of other vital molecules like glutathione.[4][[“]][6] Glutaminase inhibitors like BPTES (bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) act as allosteric inhibitors, binding to the interface of the glutaminase tetramer and locking it in an inactive conformation.[1][7] This prevents the enzyme from carrying out its function, thereby blocking glutamine metabolism and inhibiting cancer cell growth and proliferation.[1][8] While the specific binding mode of this compound may vary, it is designed to achieve a similar outcome of inhibiting glutaminase activity.
Q2: What are the common assays used to measure glutaminase activity and the effect of inhibitors?
Several methods are available to measure glutaminase activity. The most common are coupled enzyme assays, where the product of the glutaminase reaction, glutamate, is used by a second enzyme (glutamate dehydrogenase) to produce a detectable signal, such as the conversion of NAD+ to NADH, which can be measured by absorbance at 340 nm.[9][10] Another approach involves a third enzyme, diaphorase, to produce a fluorescent signal for enhanced sensitivity.[9] Direct assays measure the production of ammonia, the other product of the glutaminase reaction, using reagents like o-phthalaldehyde (B127526) (OPA) that form a fluorescent product with ammonia.[9][11]
Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values can arise from several factors:
-
Enzyme Concentration and Quality: Ensure you are using the enzyme in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.[9] Lot-to-lot variability of the enzyme can also contribute to inconsistencies.[9]
-
Substrate Concentration: The concentration of glutamine should be kept consistent and is often set near its Michaelis constant (Km) to detect various types of inhibitors.[9]
-
Incubation Time: The pre-incubation time of the inhibitor with the enzyme and the reaction time should be precisely controlled.[9]
-
Buffer Conditions: The pH and composition of the buffer are critical for optimal enzyme activity.[9]
-
Compound Stability and Solubility: Ensure this compound is fully dissolved and stable in the assay buffer. Poor solubility can lead to inaccurate concentrations.
Q4: I am observing high background noise in my glutaminase assay. How can I reduce it?
High background can be caused by:
-
Autofluorescence of the Compound: Run a control with the inhibitor but without the enzyme to measure and subtract any background fluorescence.[9]
-
Glutamate Contamination: Use high-purity reagents to avoid glutamate contamination, which can lead to a false signal in coupled assays.[9]
-
High Concentration of Coupling Enzymes: Reduce the concentration of coupling enzymes like glutamate dehydrogenase to the minimum required for a robust signal.[9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Inhibition | Inactive Compound: The inhibitor may have degraded. | Store the compound as recommended and prepare fresh stock solutions. |
| Incorrect Assay Conditions: pH, temperature, or buffer composition may not be optimal for inhibitor binding. | Verify and optimize assay conditions. Refer to established protocols for glutaminase assays.[9] | |
| Enzyme Concentration Too High: Excess enzyme can overcome the inhibitory effect. | Titrate the enzyme concentration to find the optimal level for detecting inhibition.[9] | |
| High Variability Between Replicates | Pipetting Errors: Inconsistent volumes of enzyme, substrate, or inhibitor. | Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening.[9] |
| Poor Mixing: Inadequate mixing of reagents in the assay plate. | Ensure thorough but gentle mixing after each reagent addition. | |
| Edge Effects in Microplates: Evaporation from wells on the edge of the plate. | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. | |
| Assay Signal Drifts Over Time | Unstable Reagents: Degradation of enzyme, substrate, or cofactors during the assay. | Prepare fresh reagents before each experiment and keep them on ice.[9] |
| Temperature Fluctuations: Inconsistent temperature control during incubation. | Use a temperature-controlled plate reader or incubator.[9] |
Experimental Protocols
Glutaminase Activity Assay (Coupled Enzyme Assay)
This protocol is a general guideline for measuring glutaminase activity and can be adapted for inhibitor screening.
Materials:
-
Glutaminase enzyme
-
L-glutamine (substrate)
-
Glutamate Dehydrogenase (GDH)
-
NAD+
-
Assay Buffer (e.g., 50 mM HEPES-K buffer, pH 7.5)[10]
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-glutamine in assay buffer.
-
Prepare a stock solution of NAD+ in assay buffer.
-
Prepare a working solution of GDH in assay buffer.
-
Prepare a working solution of glutaminase in assay buffer immediately before use and keep it on ice.[9]
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the desired concentration of this compound or vehicle control.
-
Add the glutaminase solution to each well.
-
Pre-incubate the inhibitor and enzyme for a set time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).[9]
-
-
Reaction Initiation:
-
To initiate the reaction, add a mixture containing L-glutamine, NAD+, and GDH.[9]
-
-
Measurement:
-
Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 30 minutes).[9]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
To determine IC50 values, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model.[9]
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the conversion of glutamine to glutamate.
Experimental Workflow
Caption: Workflow for a glutaminase inhibition assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminase - Wikipedia [en.wikipedia.org]
- 3. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METB-04. METABOLIC EFFECTS OF A GLUTAMINASE INHIBITOR ON GLIOMA CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Functional and Structural Characterization of Four Glutaminases from Escherichia coli and Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
Glutaminase-IN-4 lot-to-lot variability solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Glutaminase-IN-4, a potent inhibitor of glutaminase (B10826351) (GLS). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a specific focus on mitigating lot-to-lot variability and ensuring experimental reproducibility.
I. Troubleshooting Guide: Addressing Lot-to-Lot Variability
Lot-to-lot variability in small molecule inhibitors can lead to inconsistent experimental outcomes. This guide provides a systematic approach to identifying and resolving issues related to the potency and consistency of this compound.
Issue: Observed IC50 of this compound is higher than expected or varies between lots.
| Potential Cause | Recommended Solution |
| Compound Solubility Issues | Ensure complete solubilization of this compound. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Visually inspect for precipitates before making serial dilutions.[1] |
| Compound Instability | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] Protect from light by using amber vials or wrapping tubes in foil.[2] For long-term storage, consider purging with an inert gas like argon or nitrogen.[2] |
| Assay Conditions | Optimize enzyme and substrate concentrations to ensure the assay is in the linear range.[3] Verify the pH and composition of all buffers.[3] |
| Reagent Variability | Use the same batch of glutaminase enzyme, substrate, and other critical reagents for comparative experiments. Qualify new lots of reagents before use in critical studies.[3] |
| Cell-Based Assay Discrepancies | Confirm cell permeability of the inhibitor. Differences between biochemical and cell-based IC50 values can arise due to factors like cell membrane permeability, efflux pumps, and intracellular protein binding.[4] |
Issue: Inconsistent phenotypic effects in cell culture experiments.
| Potential Cause | Recommended Solution |
| Off-Target Effects | Use a structurally unrelated glutaminase inhibitor to confirm that the observed phenotype is due to glutaminase inhibition.[4] Employ a negative control analog of this compound if available.[4] |
| Cell Line Integrity | Regularly perform cell line authentication to ensure the identity and purity of your cell lines. |
| Experimental Confluence | Standardize cell seeding density and ensure consistent confluence at the time of treatment, as metabolic states can vary with cell density. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: While specific details for this compound are proprietary, it is designed to inhibit glutaminase, the enzyme that catalyzes the conversion of glutamine to glutamate.[5][6] This reaction is a key step in glutaminolysis, a metabolic pathway crucial for the proliferation of many cancer cells.[6][7] By blocking this pathway, this compound disrupts cancer cell metabolism and signaling.[7][8]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2] When preparing working solutions, thaw the stock slowly and vortex gently to ensure it is fully dissolved.[2]
Q3: My vehicle control (DMSO) is showing a biological effect. What should I do?
A3: The final concentration of DMSO in your experiments should be kept low, ideally below 0.1% and not exceeding 0.5%.[4] Ensure that all experimental conditions, including the untreated control, contain the same final concentration of the vehicle. If the effect persists, consider testing an alternative solvent.[4]
Q4: Why is my IC50 value for this compound different from the value on the technical data sheet?
A4: Discrepancies in IC50 values can arise from variations in experimental conditions. Factors such as enzyme and substrate concentrations, buffer composition, incubation time, and the specific assay format can all influence the measured potency.[3] For cell-based assays, cell type, cell density, and metabolic state can also contribute to differences.[4]
III. Experimental Protocols
Protocol 1: Qualification of a New Lot of this compound using a Coupled Enzyme Assay
This protocol describes a method to determine the IC50 of a new lot of this compound and compare it to a previously validated reference lot.
Materials:
-
Glutaminase (GLS) enzyme
-
L-glutamine (substrate)
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
Tris-acetate buffer (pH 8.6)
-
This compound (new lot and reference lot)
-
DMSO
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of both the new and reference lots of this compound in DMSO.
-
Prepare serial dilutions of each inhibitor stock in DMSO.
-
Prepare the assay buffer: 50 mM Tris-acetate, pH 8.6.
-
Prepare a substrate solution containing L-glutamine in the assay buffer.
-
Prepare a coupling enzyme solution containing GDH and NAD+ in the assay buffer.
-
-
Assay Protocol:
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the glutaminase enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Immediately add the coupling enzyme solution.
-
Monitor the increase in absorbance at 340 nm over time. The rate of NADH production is proportional to glutaminase activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical IC50 Data for this compound Lots:
| Lot Number | IC50 (nM) |
| Reference Lot A | 52.3 |
| New Lot B | 55.1 |
| New Lot C | 98.7 (Out of Specification) |
Protocol 2: Assessing Cellular Activity of this compound
This protocol outlines a method to evaluate the effect of this compound on the proliferation of a glutamine-dependent cancer cell line.
Materials:
-
Glutamine-dependent cancer cell line (e.g., A549)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., resazurin-based)
-
Plate reader for fluorescence or absorbance
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only) and an untreated control.
-
-
Incubation:
-
Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the percent viability versus the log of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
-
IV. Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Glutaminase - Wikipedia [en.wikipedia.org]
- 6. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Team’s findings show glutamine metabolism affects T cell signaling - VUMC News [news.vumc.org]
Technical Support Center: Optimizing Glutaminase-IN-4 Efficacy in Your Experiments
Welcome to the technical support center for Glutaminase-IN-4. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this glutaminase (B10826351) inhibitor effectively. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and enhance the efficacy of this compound in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Inhibitory Effect | 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the target. 2. Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. 3. Incorrect Assay Conditions: The pH, temperature, or incubation time of the assay may not be optimal.[1] 4. Reagent Degradation: this compound or other critical reagents may have degraded. | 1. Perform a Dose-Response Curve: Determine the IC50 of this compound in your specific cell line to identify the optimal working concentration. 2. Verify Cellular Uptake: Use a fluorescently tagged analog or perform downstream metabolic analysis to confirm target engagement within the cell. 3. Optimize Assay Parameters: Ensure the assay buffer pH is within the optimal range for glutaminase activity (typically pH 7.5-8.6) and that incubation times are sufficient for inhibition to occur.[2][3] 4. Use Fresh Reagents: Prepare fresh stock solutions of this compound and other reagents. Store them according to the manufacturer's instructions. |
| Inconsistent Results Between Experiments | 1. Cell Line Heterogeneity: The metabolic state of your cells may vary between passages or experiments. 2. Variability in Reagent Preparation: Inconsistent preparation of inhibitor dilutions or assay reagents.[1] 3. Fluctuations in Incubation Conditions: Minor changes in temperature or CO2 levels can impact cell metabolism.[1] | 1. Standardize Cell Culture Conditions: Use cells within a consistent passage number range and ensure they are in the exponential growth phase. 2. Prepare Master Mixes: For inhibitor dilutions and assay reagents, prepare a master mix to be aliquoted across all experimental wells to minimize pipetting errors. 3. Monitor Environmental Conditions: Ensure consistent temperature and CO2 levels in your incubator throughout the experiment. |
| High Background Signal in Assays | 1. Autofluorescence of the Inhibitor: this compound itself may be fluorescent at the assay wavelength.[1] 2. Contamination of Reagents: Glutamate (B1630785) contamination in reagents can lead to a high background signal in coupled enzyme assays.[1] | 1. Run a "No Enzyme" Control: Include a control well with the inhibitor and all assay components except the glutaminase enzyme to measure and subtract the background fluorescence. 2. Use High-Purity Reagents: Ensure that all reagents, especially the glutamine substrate, are of high purity and free from glutamate contamination. |
| Acquired Resistance to Inhibition | 1. Upregulation of Alternative Metabolic Pathways: Cells may compensate for glutaminase inhibition by upregulating other pathways to produce α-ketoglutarate, such as through pyruvate (B1213749) carboxylase.[4] 2. Increased Expression of GLS2 Isoenzyme: If this compound is specific for the GLS1 isoform, cells may upregulate the GLS2 isoenzyme to bypass inhibition.[4] | 1. Combination Therapy: Consider co-treating with inhibitors of compensatory pathways, such as mTOR inhibitors.[4] 2. Use a Pan-Glutaminase Inhibitor: If resistance is due to GLS2 upregulation, consider using an inhibitor that targets both GLS1 and GLS2.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of glutaminase (GLS), a key enzyme in cancer cell metabolism.[6] It binds to a site distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state.[7] This prevents the conversion of glutamine to glutamate, thereby disrupting the replenishment of the tricarboxylic acid (TCA) cycle and the synthesis of other essential molecules.[2][7]
Q2: How can I improve the efficacy of this compound in my cancer cell line?
A2: Several strategies can be employed to enhance the efficacy of glutaminase inhibitors:
-
Combination Therapy: Combining this compound with other targeted therapies can be highly effective. For example, co-treatment with mTOR inhibitors can prevent metabolic reprogramming that leads to resistance.[4]
-
Patient/Cell Line Stratification: The sensitivity to glutaminase inhibition can be predicted by the expression level of the cystine/glutamate antiporter SLC7A11.[8] Cell lines with high SLC7A11 expression are more sensitive to glutaminase inhibitors.[8]
-
Modulating the Tumor Microenvironment: The availability of nutrients like cystine in the microenvironment can influence the sensitivity of cancer cells to glutaminase inhibition.[9]
Q3: What are the known off-target effects of glutaminase inhibitors?
A3: While specific off-target effects for this compound would need to be determined empirically, glutaminase inhibitors as a class can have effects on normal cells that rely on glutamine metabolism, such as immune cells.[6] It is important to assess the impact on non-cancerous cells in your experimental system.
Q4: What is the best way to prepare and store this compound?
A4: For optimal stability, this compound should be dissolved in a suitable solvent like DMSO to create a concentrated stock solution. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of glutamine, the substrate for the enzyme, is also critical; it degrades in aqueous solutions at room temperature, so fresh media should be used for experiments.[10][11]
Q5: How do I choose the right control for my experiments?
A5: Appropriate controls are crucial for interpreting your results:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: A group of cells that receives no treatment.
-
Positive Control: A known glutaminase inhibitor (e.g., BPTES or CB-839) can be used to validate your assay system.
-
"No Enzyme" Control: In biochemical assays, a control without the glutaminase enzyme helps to determine the background signal.[1]
Key Experimental Protocols
Glutaminase Activity Assay (Coupled Enzyme Assay)
This protocol measures glutaminase activity by quantifying the production of glutamate, which is then converted by glutamate dehydrogenase (GDH) to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm from NADH production is proportional to glutaminase activity.[1][3]
Materials:
-
This compound
-
Recombinant glutaminase enzyme or cell lysate
-
Assay Buffer: 50 mM Tris-acetate (pH 8.6), 0.2 mM EDTA
-
L-glutamine
-
Glutamate Dehydrogenase (GDH)
-
NAD+
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of L-glutamine, NAD+, and GDH in the assay buffer.
-
-
Set up the Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control)
-
Glutaminase enzyme or cell lysate
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add a mixture of L-glutamine, NAD+, and GDH to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 340 nm every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.
-
Plot the percent inhibition versus the concentration of this compound to determine the IC50.
-
Cell Viability Assay (MTS/MTT Assay)
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTS or MTT reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound (and vehicle control) and incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTS/MTT Addition:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
-
Measure Absorbance:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percent viability versus the concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Signaling Pathway of Glutaminase Action
Caption: this compound inhibits the conversion of glutamine to glutamate.
Experimental Workflow for Assessing Inhibitor Efficacy
Caption: Workflow for evaluating the efficacy of this compound.
Troubleshooting Logic for Low Inhibitor Efficacy
Caption: Decision tree for troubleshooting low efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial glutaminase activity assay [bio-protocol.org]
- 4. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methods and Compositions for Increasing Sensitivity of Cancer Cells to Glutaminase Inhibitors and Applications to Cancer Therapy | MIT Technology Licensing Office [tlo.mit.edu]
- 9. Enhancing the Efficacy of Glutamine Metabolism Inhibitors in Cancer Therapy [ouci.dntb.gov.ua]
- 10. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
Avoiding Glutaminase-IN-4 degradation in solution
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of Glutaminase-IN-4 in solution. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Specific stability data for this compound in various solutions is limited in publicly available resources. The following recommendations are based on general best practices for handling small molecule inhibitors and available data on the stability of related compounds like L-glutamine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is reported to be soluble in DMSO.[1] For in vivo applications or when DMSO is not suitable, other organic solvents like ethanol (B145695) or DMF may be used, but it is crucial to first test solubility with a small amount of the compound to avoid sample loss.[1] For aqueous solutions, the solubility is expected to be low.
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. L-glutamine, a related compound, is stable as a frozen solution.[2] Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What factors can contribute to the degradation of this compound in solution?
A3: Several factors can affect the stability of small molecule inhibitors like this compound in solution. These include:
-
pH: Extreme pH values (both acidic and basic) can accelerate the degradation of compounds. For L-glutamine, maximum stability is observed between pH 5.0 and 7.5.[3]
-
Temperature: Higher temperatures increase the rate of chemical degradation. Storing solutions at room temperature for extended periods is not recommended.[4][5]
-
Solvent: The choice of solvent can impact stability. While DMSO is a common solvent, its aqueous solutions can affect compound stability over time.
-
Light and Oxygen: While some sources suggest that light and oxygen have minimal effect on L-glutamine degradation, it is generally good practice to protect solutions of organic compounds from light by using amber vials or wrapping containers in foil.[4]
Troubleshooting Guide
Issue: I am observing a loss of activity of my this compound solution over time.
This could be due to chemical degradation of the compound. Follow these troubleshooting steps to mitigate this issue.
Troubleshooting Workflow for Preparing and Storing this compound Solutions
Caption: Workflow for preparing and storing this compound solutions to minimize degradation.
Quantitative Data Summary
Table 1: Degradation Rates of L-Glutamine in Aqueous Solutions Under Various Conditions
| Temperature | pH | Solution Type | Degradation Rate (%/day) | Reference |
| 22-24°C | 6.5 | Water | 0.23 | [3][4] |
| 22-24°C | - | 15% Dextrose/Water | 0.22 | [3][4] |
| 22-24°C | - | Mixed Total Parenteral Nutrition (TPN) | 0.8 | [3][4] |
| 4°C | - | Various intravenous solutions | < 0.15 - 0.2 | [4][5] |
| -20°C | - | Various intravenous solutions | < 0.03 - 0.04 | [4][5] |
| -80°C | - | Various intravenous solutions | Undetectable | [4][5] |
Note: This data is for L-glutamine, not this compound, but illustrates the significant impact of temperature on stability.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound (solid), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is not provided in the search results, so assume a hypothetical molecular weight (MW) for calculation purposes (e.g., 500 g/mol ). For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution, you would need: 0.01 mol/L * 0.001 L * 500 g/mol = 0.005 g or 5 mg.
-
Procedure: a. Weigh out the calculated amount of this compound into a sterile microcentrifuge tube. b. Add the corresponding volume of anhydrous DMSO to the tube. c. Vortex or sonicate briefly until the solid is completely dissolved. d. Aliquot the stock solution into single-use, light-protected tubes. e. Store the aliquots at -20°C or -80°C.
Potential Degradation Pathway
The exact degradation pathway of this compound is not documented. However, a hypothetical pathway for a generic small molecule inhibitor in an aqueous buffer could involve hydrolysis, oxidation, or photolysis, influenced by several factors.
Hypothetical Degradation Pathway of a Small Molecule Inhibitor
Caption: Factors potentially influencing the degradation of this compound in solution.
References
- 1. This compound I CAS#: 1439390-05-2 I glutaminase (GLS) inhibitor I InvivoChem [invivochem.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stability of L-glutamine in total parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Glutaminase Inhibition Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage common issues encountered during glutaminase (B10826351) inhibition assays, with a specific focus on addressing high background signals.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background signal in my glutaminase inhibition assay?
High background signal can originate from several sources, complicating data interpretation and reducing the assay's sensitivity. The primary causes include:
-
Reagent Contamination: Buffers and reagents may be contaminated with glutamate (B1630785) or ammonia (B1221849), the products of the glutaminase reaction. Microbial contamination can also contribute to a high background.[1]
-
Autofluorescence of Test Compounds: Test compounds, particularly in fluorescence-based assays, may exhibit intrinsic fluorescence at the excitation and emission wavelengths used for detection, leading to a false-positive signal.[1]
-
High Concentration of Coupling Enzymes: In coupled assays, high concentrations of enzymes like glutamate dehydrogenase (GDH) or diaphorase can lead to an elevated background signal.[1]
-
Non-Enzymatic Deamidation of Glutamine: Glutamine can spontaneously deamidate to glutamate, especially under neutral or alkaline pH and at elevated temperatures, contributing to the background signal independent of glutaminase activity.[2][3][4]
-
Off-Target Effects of Test Compounds: Test compounds may inhibit the coupling enzymes in an indirect assay, leading to what appears to be glutaminase inhibition but is actually an artifact.[1]
-
Glutamate in Cell-Free Protein Synthesis Systems: Some cell-free protein synthesis systems are glutamate-based and can contribute to background noise in assays.[1][5]
Q2: How can I reduce background signal caused by reagent contamination?
To minimize background from contaminated reagents:
-
Use High-Purity Reagents: Whenever possible, utilize reagents with the highest available purity to minimize glutamate and ammonia contamination.[1]
-
Prepare Fresh Buffers and Reagents: Prepare all buffers and reagent solutions fresh for each experiment to prevent microbial growth and degradation.[1]
-
Sterile Handling: Employ sterile techniques when handling reagents to avoid microbial contamination.[1]
Q3: My test compounds are autofluorescent. How can I correct for this?
To account for compound autofluorescence:
-
Run a Control Plate: Prepare a control plate containing the test compounds and all assay components except for the glutaminase enzyme.[1]
-
Subtract Background Fluorescence: Measure the fluorescence from this control plate and subtract the values from the corresponding experimental wells to correct for the compound's intrinsic fluorescence.[1]
Q4: What is non-enzymatic deamidation of glutamine, and how can I minimize it?
Non-enzymatic deamidation is the spontaneous conversion of glutamine to glutamate in solution. This process is accelerated by factors like pH and temperature.[2][3][4] To minimize its impact:
-
Optimize pH: If possible, perform the assay at a slightly acidic pH to reduce the rate of deamidation. However, this must be balanced with the optimal pH for glutaminase activity.[2][4]
-
Control Temperature: Maintain a consistent and optimal temperature throughout the assay. Avoid prolonged incubations at elevated temperatures.[2]
-
Freshly Prepare Glutamine Solutions: Prepare L-glutamine solutions immediately before use, as it can degrade over time.[1]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues in glutaminase inhibition assays.
Issue 1: High and Variable Background Signal
| Potential Cause | Recommended Solution |
| Reagent Contamination | Ensure all buffers and reagents are freshly prepared and free of microbial contamination. Handle reagents in a sterile environment.[1] |
| Glutamate Contamination in Reagents | Use high-purity reagents. Consider testing individual reagents for glutamate contamination. |
| Inconsistent Pipetting and Mixing | Ensure consistent and accurate pipetting and thorough mixing of all components. For high-throughput screening, consider using automated liquid handlers.[1] |
Issue 2: Low Signal-to-Noise Ratio
| Potential Cause | Recommended Solution |
| Suboptimal Enzyme Concentration | Titrate the glutaminase enzyme to determine a concentration that provides a robust signal well above the background.[1] |
| Insufficient Incubation Time | Increase the incubation time, ensuring the reaction remains within the linear range.[1] |
| Inactive Enzyme or Substrate | Confirm the activity of the glutaminase and the integrity of the L-glutamine substrate. L-glutamine can degrade over time.[1] |
| Suboptimal Substrate Concentration | The glutamine concentration is often set near its Michaelis constant (Km) value to allow for the detection of different types of inhibitors.[1] |
Issue 3: Suspected Off-Target Effects
| Potential Cause | Recommended Solution |
| Inhibition of Coupling Enzymes | Run a counter-screen against the coupling enzymes (e.g., GDH) in the absence of glutaminase to identify compounds that have off-target effects.[1] |
| Time-Dependent Inhibition | Pre-incubate the inhibitor with the enzyme before adding the substrate to check for time-dependent inhibitory effects.[1] |
Experimental Protocols
Coupled Glutaminase-Glutamate Dehydrogenase (GDH) Absorbance Assay
This is a widely used indirect method for measuring glutaminase activity.
Principle: Glutaminase converts L-glutamine to glutamate. Glutamate dehydrogenase (GDH) then utilizes glutamate and NAD+ to produce α-ketoglutarate and NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.[1]
Materials:
-
Glutaminase enzyme
-
L-glutamine (substrate)
-
Glutamate Dehydrogenase (GDH)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.6)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of glutaminase in assay buffer immediately before use and keep it on ice.[1]
-
Prepare a working solution of GDH in assay buffer.
-
Prepare a stock solution of NAD+ in assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the test inhibitor or vehicle (e.g., DMSO) to the appropriate wells.
-
Add the glutaminase enzyme solution.
-
Incubate for a pre-determined time (e.g., 15 minutes) at the desired assay temperature (e.g., 37°C).[1]
-
-
Initiate Reaction:
-
To start the reaction, add a mixture containing L-glutamine, NAD+, and GDH.[1]
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 340 nm every minute for a set period (e.g., 30 minutes) using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
Visualizing Assay Workflows and Pathways
References
Validation & Comparative
A Comparative Guide to Glutaminase Inhibitors: Glutaminase-IN-4 vs. BPTES
For Researchers, Scientists, and Drug Development Professionals
Glutaminase (B10826351) (GLS), particularly the kidney-type isoform (GLS1), has emerged as a critical therapeutic target in oncology due to the dependence of many cancer cells on glutamine metabolism. This guide provides a detailed comparison of two prominent glutaminase inhibitors: Glutaminase-IN-4 and Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES). While BPTES is a well-characterized preclinical tool compound, data on this compound is comparatively limited. This document summarizes the available experimental data to facilitate informed decisions in research and drug development.
At a Glance: Key Differences
| Feature | This compound | BPTES |
| Primary Target | Glutaminase (GLS)[1][2] | Kidney-type Glutaminase (GLS1)[3] |
| Mechanism of Action | Allosteric GLS inhibitor[1][2] | Potent and selective allosteric inhibitor of GLS1[3] |
| Reported IC50 | 2.3 µM (Glutaminase)[1][2] | 0.16 µM (GLS1/KGA)[3] |
| Cellular Potency (GI50) | 0.794 µM (NCI-H1703)[1][2] | 10.2 µM (Aspc-1, 72h)[3] |
| In Vivo Data | Not readily available | Efficacious in multiple xenograft models[3] |
| Known Limitations | Limited public data | Poor solubility and metabolic stability[4] |
Quantitative Data Summary
The following tables provide a detailed summary of the available quantitative data for both inhibitors.
Table 1: In Vitro Potency and Efficacy
| Compound | Target | Assay Type | IC50 / GI50 (µM) | Cell Line | Reference |
| This compound | Glutaminase (GLS) | Biochemical Assay | 2.3 | - | [1][2] |
| - | Cell Growth (SYTOX Green) | 0.794 | NCI-H1703 | [1][2] | |
| BPTES | GLS1 (KGA) | Biochemical Assay | 0.16 | - | [3] |
| Glutaminase | Biochemical Assay | 0.18 | Human Kidney Cells | [3] | |
| Glutamate Efflux | Cellular Assay | 0.08 - 0.12 | Microglia | [3] | |
| Cell Growth (MTS) | Cellular Assay | 10.2 | Aspc-1 | [3] |
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C23H22N6O2S2 | 478.59[1][2] |
| BPTES | C24H24N6O2S3 | 524.68[3] |
Mechanism of Action and Signaling Pathway
Glutaminase catalyzes the conversion of glutamine to glutamate, a key step in cancer cell metabolism that fuels the tricarboxylic acid (TCA) cycle. Both this compound and BPTES are allosteric inhibitors of glutaminase, meaning they bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its activity. BPTES specifically targets the dimer-dimer interface of the GLS1 tetramer, locking it in an inactive state.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings.
Glutaminase Activity Assay (General Protocol)
This protocol can be adapted for both this compound and BPTES to determine their in vitro inhibitory activity against glutaminase.
-
Reagents and Materials:
-
Recombinant human glutaminase (GLS1)
-
Glutaminase assay buffer (e.g., 50 mM Tris-HCl, pH 8.6, 0.2 mM EDTA)
-
L-glutamine solution
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
Test inhibitors (this compound or BPTES) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. b. In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control) to each well. c. Add 50 µL of a solution containing the glutaminase enzyme to each well and pre-incubate for 20 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding 50 µL of a solution containing L-glutamine, GDH, and NAD+. e. Immediately measure the absorbance at 340 nm at regular intervals to monitor the rate of NADH production, which is proportional to glutaminase activity. f. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
BPTES Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of BPTES on cancer cell proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., Aspc-1)
-
Complete cell culture medium
-
BPTES stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure: a. Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight. b. The next day, treat the cells with various concentrations of BPTES (and a DMSO vehicle control) and incubate for the desired period (e.g., 72 hours). c. After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals. d. Remove the medium and add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
In Vivo Efficacy and Pharmacokinetics
BPTES
BPTES has demonstrated in vivo efficacy in various cancer models. For instance, in a MYC-induced liver cancer model, BPTES treatment significantly prolonged the survival of mice. In xenograft models using the P493 human lymphoma cell line, BPTES inhibited tumor growth. However, the clinical development of BPTES has been hampered by its poor solubility and metabolic stability. To overcome these limitations, nanoparticle formulations of BPTES have been developed, showing improved pharmacokinetics and enhanced tumor growth inhibition in a pancreatic cancer model.
Conclusion
BPTES is a well-established, potent, and selective allosteric inhibitor of GLS1 that serves as a valuable tool for preclinical research into glutamine metabolism. Its mechanism of action and in vivo efficacy are well-documented, although its physicochemical properties present challenges for clinical translation.
This compound is a more recently identified glutaminase inhibitor. While it shows micromolar potency in biochemical and cellular assays, a comprehensive public dataset on its selectivity, in vivo efficacy, and pharmacokinetic properties is currently lacking. Further research is required to fully characterize this compound and understand its potential as a therapeutic agent.
Researchers should consider the extensive characterization of BPTES when selecting a tool compound for studying glutaminase inhibition, while acknowledging its limitations. The limited available data on this compound suggests it may be a useful starting point for further investigation and optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic Heterogeneity, Plasticity, and Adaptation to “Glutamine Addiction” in Cancer Cells: The Role of Glutaminase and the GTωA [Glutamine Transaminase—ω-Amidase (Glutaminase II)] Pathway [mdpi.com]
- 4. Novel allosteric glutaminase 1 inhibitors with macrocyclic structure activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Glutaminase Inhibitor Efficacy: A Comparative Guide to Glutaminase-IN-4 and shRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer metabolism research, glutaminase (B10826351) (GLS) has emerged as a critical therapeutic target. This enzyme's role in fueling cancer cell proliferation by converting glutamine to glutamate (B1630785) makes it a focal point for drug development. Glutaminase-IN-4 is a novel small molecule inhibitor designed to target this pathway. Rigorous validation of such inhibitors is paramount to ensure that their biological effects are specifically due to the inhibition of the intended target. The gold standard for this validation is a comparison with the genetic knockdown of the target protein, in this case, using short hairpin RNA (shRNA) to silence the GLS1 gene.
This guide provides an objective comparison of the functional outcomes of using this compound versus GLS1 shRNA knockdown, supported by experimental data and detailed protocols. This information is intended to assist researchers in designing and interpreting experiments aimed at validating glutaminase inhibitors.
Performance Comparison: Chemical Inhibition vs. Genetic Knockdown
The central principle of validating a targeted inhibitor is to demonstrate that the phenotypic effects of the chemical compound mimic those of genetically reducing the target protein's expression. Both this compound and GLS1 shRNA are expected to decrease glutaminase activity, leading to reduced cancer cell proliferation and survival.
While direct comparative studies for this compound are emerging, data from studies on the well-characterized glutaminase inhibitor CB-839, which has a similar mechanism of action, provides a strong framework for this comparison.
Table 1: Quantitative Comparison of Glutaminase Inhibition Methods
| Parameter | Glutaminase Inhibitor (CB-839 as an example) | GLS1 shRNA Knockdown | Key Considerations |
| Cell Viability (IC50) | Varies by cell line (e.g., ~0.1 µM - >10 µM in breast cancer lines)[1] | Significant reduction in cell viability observed in various cancer cell lines.[2][3][4][5] | The potency of the inhibitor and the efficiency of the shRNA knockdown will influence the magnitude of the effect. Cell context and dependence on glutamine metabolism are crucial. |
| GLS1 Protein Expression | No direct effect on protein levels. | Significant reduction in GLS1 protein expression, often >70%.[2][6] | Western blotting is essential to confirm consistent knockdown efficiency of the shRNA. |
| Glutaminase Activity | Direct inhibition of enzyme activity. | Reduction in enzyme activity secondary to decreased protein levels.[3] | It is important to measure glutaminase activity directly to confirm functional inhibition for both methods. |
| Specificity | Potential for off-target effects. | Generally more specific to the target gene, but off-target effects can occur. | Rescue experiments (re-expressing a shRNA-resistant form of GLS1) can confirm on-target effects. |
| Reversibility | Reversible upon compound removal. | Stable knockdown is generally long-term and not easily reversible. | The choice between chemical and genetic inhibition can depend on the desired duration of the effect. |
Experimental Workflow for Validation
A logical and systematic workflow is crucial for validating the on-target effects of a glutaminase inhibitor like this compound. This involves a parallel comparison with GLS1 shRNA at multiple functional levels.
Caption: Experimental workflow for validating a glutaminase inhibitor.
Glutaminase Signaling Pathway
Glutaminase plays a central role in cancer cell metabolism, and its activity is intertwined with key oncogenic signaling pathways, notably those involving c-Myc and mTORC1. Understanding these connections is crucial for interpreting the downstream effects of glutaminase inhibition.
Caption: Simplified glutaminase signaling pathway in cancer.
Experimental Protocols
shRNA Knockdown of GLS1
This protocol outlines the generation of stable cell lines with reduced GLS1 expression using a lentiviral-based shRNA system.
-
Vector and shRNA Sequence Selection:
-
Choose a suitable lentiviral vector containing a selectable marker (e.g., puromycin (B1679871) resistance) and a promoter for shRNA expression (e.g., U6).
-
Design or obtain at least two independent shRNA sequences targeting the GLS1 mRNA to control for off-target effects. A non-targeting (scrambled) shRNA should be used as a negative control.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant 48-72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Plate the target cancer cells at an appropriate density.
-
Transduce the cells with the collected lentiviral particles in the presence of polybrene to enhance infection efficiency.
-
-
Selection of Stable Cell Lines:
-
After 24-48 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Maintain the selection for 1-2 weeks until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
Confirm the reduction of GLS1 protein expression by Western Blotting.
-
Assess the functional consequence of knockdown by measuring glutaminase activity.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound or the vehicle control. For shRNA-transduced cells, no further treatment is needed.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Western Blotting for GLS1
Western blotting is used to detect and quantify the levels of GLS1 protein.
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for GLS1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Glutaminase Activity Assay
This assay measures the enzymatic activity of glutaminase in cell lysates.
-
Lysate Preparation:
-
Prepare cell lysates in a suitable buffer that maintains enzyme activity.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), glutamine as the substrate, and NAD+ and glutamate dehydrogenase for the coupled reaction.
-
-
Enzymatic Reaction:
-
Add the cell lysate to the reaction mixture and incubate at 37°C. The glutaminase in the lysate will convert glutamine to glutamate.
-
The glutamate is then converted to α-ketoglutarate by glutamate dehydrogenase, which simultaneously reduces NAD+ to NADH.
-
-
Measurement:
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
The rate of NADH production is proportional to the glutaminase activity in the sample.
-
Normalize the activity to the total protein concentration of the lysate.
-
By employing these methodologies, researchers can confidently validate the on-target effects of this compound and other glutaminase inhibitors, ensuring the specificity and reliability of their findings.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Downregulation of glutaminase 1 (GLS1) Inhibits Proliferation, Clonogenicity, and Migration of Aggressive MDA-MB-231 Breast Cancer Cells by Increasing p21 and Decreasing Integrin-β1 Expression Journal of Clinical Practice and Research [jcpres.com]
- 5. jag.journalagent.com [jag.journalagent.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Western Blot Analysis of Glutaminase (GLS) Expression Post-Treatment
For researchers, scientists, and drug development professionals, accurately quantifying changes in protein expression is paramount to understanding cellular responses to therapeutic interventions. This guide provides a comprehensive comparison of Western blot analysis for measuring glutaminase (B10826351) (GLS) expression following drug treatment, supported by experimental data and detailed protocols. We also explore alternative methods to provide a holistic view of available technologies.
Glutaminase, a key enzyme in glutamine metabolism, is a critical target in cancer therapy.[1] Its inhibition can disrupt cancer cell proliferation and survival.[2][3] Western blotting is a widely adopted technique to assess the efficacy of glutaminase inhibitors by measuring changes in GLS protein levels.
Comparative Analysis of Glutaminase Inhibitors on Protein Expression
Various small molecule inhibitors have been developed to target glutaminase. Here, we summarize the effects of two commonly studied inhibitors, CB-839 (Telaglenastat) and BPTES, on GLS expression in different cancer cell lines, as determined by Western blot analysis.
| Cell Line | Treatment | Concentration | Duration | Change in GLS Expression | Reference |
| CB-839 (Telaglenastat) | |||||
| Canine large‐cell AL cell lines (CLC, Ema and Nody‐1) | CB-839 | 1 µM | N/A | No significant change reported in total GLS1 expression, but inhibition of activity was the focus. | [4] |
| PC3 and PC3M (Prostate Cancer) | CB-839 | 1 µM | N/A | Levels of GLS1 (GAC and KGA isoforms) were similar in all cell lysates, with or without treatment. | [5] |
| NF1 mutant/null cell lines | CB-839 | 48 hours | N/A | Downregulation of mTORC1 targets p-S6 and p-4EBP1 observed, indicating pathway inhibition. Direct GLS1 expression change not quantified. | [3] |
| BPTES | |||||
| P493 (Human B-cell lymphoma) | BPTES | N/A | N/A | No significant changes in MYC, GLS, or GLS2 levels with BPTES treatment in vivo. | [6] |
| MCF10A, MCF7, MDA-MB231 (Breast Cancer) | BPTES | N/A | N/A | BPTES affected metabolite levels, indicating GLS inhibition, but changes in GLS protein expression were not the primary focus. | [7] |
| siRNA-mediated Knockdown | |||||
| MDA-MB-231 (Triple-Negative Breast Cancer) | GLS1 siRNAs | 50 nM | 72 hours | Significant suppression of GLS1 protein expression. | [8] |
Note: The primary mechanism of action for inhibitors like CB-839 and BPTES is the allosteric inhibition of glutaminase activity rather than the downregulation of its expression.[6] Therefore, Western blot analysis following treatment with these compounds is often used to confirm consistent GLS expression while observing downstream effects on signaling pathways or cell viability. In contrast, siRNA-mediated approaches directly target and reduce the expression of the protein.[8]
Experimental Protocols
A standardized and well-executed protocol is crucial for obtaining reliable and reproducible Western blot results. Below is a detailed methodology for the Western blot analysis of glutaminase.
Detailed Western Blot Protocol for Glutaminase (GLS)
1. Sample Preparation (Cell Lysates)
-
Culture cells to the desired confluency and treat with the compound of interest for the specified time.
-
Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Agitate the suspension for 30 minutes at 4°C.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new tube and discard the pellet.
-
Determine the protein concentration using a BCA assay or a similar method.
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for glutaminase (e.g., anti-GLS1) overnight at 4°C with gentle agitation. The antibody dilution should be optimized as per the manufacturer's instructions.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 5-10 minutes each.
4. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Analyze the band intensities using image analysis software. Normalize the intensity of the GLS band to a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of glutaminase, the following diagrams have been generated using Graphviz.
References
- 1. Human GLS(Glutaminase) ELISA Kit [elkbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Glutaminase Expression in Canine Large‐Cell Alimentary Lymphoma Cells and Effects of Glutaminase Inhibition by CB‐839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jag.journalagent.com [jag.journalagent.com]
Unveiling the Metabolic Ripple Effects of Glutaminase Inhibition: A Comparative Guide Featuring Glutaminase-IN-4
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cancer metabolism, the dysregulation of glutamine utilization has emerged as a critical vulnerability. Glutaminase (B10826351) (GLS), the enzyme catalyzing the conversion of glutamine to glutamate (B1630785), represents a key therapeutic target. This guide provides a comparative analysis of Glutaminase-IN-4, a potent GLS1 inhibitor, and contextualizes its expected metabolic impact using extensive experimental data from the well-characterized inhibitor, CB-839. Isotope tracing studies are highlighted as the gold standard for elucidating the precise metabolic consequences of glutaminase inhibition.
Performance Comparison of Glutaminase Inhibitors
While direct comparative isotope tracing studies for this compound are not yet publicly available, its high potency suggests metabolic effects comparable to other potent GLS1 inhibitors. The following table summarizes the known inhibitory activity of this compound and presents detailed metabolic data from isotope tracing studies with CB-839, a clinically evaluated glutaminase inhibitor, to serve as a benchmark.
| Parameter | This compound (Compound 41e) | CB-839 (Telaglenastat) | BPTES |
| Target | GLS1 | GLS1 | GLS1 |
| IC50 | 11.86 nM[1] | < 50 nM (time-dependent)[2] | ~2-3 µM[2] |
| Mechanism of Action | Allosteric Inhibitor | Allosteric Inhibitor[2] | Allosteric Inhibitor[3][4] |
| Effect on Intracellular Metabolite Levels (Non-isotopic) | - Reduces downstream metabolites of glutamate- Induces production of Reactive Oxygen Species (ROS)[1] | - Increases glutamine- Decreases glutamate, aspartate, and TCA cycle intermediates (fumarate, malate, citrate)[5] | - Decreases glutamate and downstream metabolites[5] |
| ¹³C-Glutamine Isotope Tracing: Effect on Metabolite Labeling | Specific data not publicly available | Decreased M+5 labeling of: - GlutamateDecreased M+4 labeling of: - Citrate- Succinate- Fumarate- Malate- Aspartate[6] | Less potent than CB-839, leading to a less pronounced effect on metabolite labeling |
Delving Deeper: Experimental Protocols for Isotope Tracing
To rigorously confirm the metabolic effects of glutaminase inhibitors like this compound, stable isotope tracing coupled with mass spectrometry is the definitive method. Below is a detailed protocol adapted from established methodologies.[7]
Protocol: ¹³C-Glutamine Tracing in Cancer Cell Lines
1. Cell Culture and Treatment:
-
Culture cancer cells (e.g., HCT116, MDA-MB-436) in standard DMEM supplemented with 10% fetal bovine serum and 4 mM L-glutamine.
-
Seed cells in 6-well plates and allow them to adhere and reach exponential growth phase.
-
Treat cells with the desired concentration of this compound or other inhibitors (e.g., 100 nM) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle-treated control group.
2. Isotope Labeling:
-
Two hours prior to metabolite extraction, replace the culture medium with DMEM containing 10% dialyzed fetal bovine serum, 4 mM [U-¹³C₅]-L-glutamine, and the respective inhibitor or vehicle.
3. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples vigorously and incubate at -80°C for at least 30 minutes.
-
Centrifuge the samples at maximum speed for 15 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
4. LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
Separate metabolites using a suitable chromatography column (e.g., a HILIC or C18 column).
-
Acquire data in full scan mode to detect all isotopologues of the targeted metabolites.
-
Identify metabolites based on accurate mass and retention time by comparing with a library of known standards.
-
Quantify the abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.) for each metabolite.
5. Data Analysis:
-
Correct the raw isotopologue distribution data for natural ¹³C abundance.
-
Calculate the fractional enrichment of ¹³C in each metabolite.
-
Compare the fractional enrichment and total abundance of key metabolites (glutamine, glutamate, TCA cycle intermediates) between inhibitor-treated and control groups to determine the metabolic flux changes.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the key metabolic pathway and the isotope tracing workflow.
Caption: this compound allosterically inhibits GLS1, blocking the conversion of glutamine to glutamate.
Caption: A streamlined workflow for conducting a ¹³C-glutamine isotope tracing experiment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel allosteric glutaminase 1 inhibitors with macrocyclic structure activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the landscape of allosteric glutaminase 1 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for Handling Glutaminase-IN-4
Personal Protective Equipment (PPE)
Given the unknown specific hazards of Glutaminase-IN-4, a comprehensive personal protective equipment (PPE) strategy is required to minimize exposure. This includes protection for the eyes, face, hands, and body.
Recommended Personal Protective Equipment:
| Protection Type | Recommended PPE | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashing. | ANSI Z87.1 |
| Skin | Chemical-resistant gloves (e.g., nitrile). A standard laboratory coat must be worn and fully buttoned. Consider a chemically resistant apron for larger quantities. | |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If aerosols may be generated and a fume hood is not available, a NIOSH-approved respirator may be necessary. | |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. |
Employers are responsible for providing the necessary PPE, and it is the responsibility of the laboratory personnel to use it correctly[1].
Operational Plan for Safe Handling
A systematic approach to handling this compound will further enhance safety.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower. Ensure you are familiar with their operation.
-
Donning PPE: Put on all required PPE as listed in the table above before handling the compound.
-
Weighing and Aliquoting: Whenever possible, handle the solid compound in a chemical fume hood to avoid inhalation of any dust. Use appropriate tools for weighing and transferring the material.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
During Use: Keep containers with this compound closed when not in use. Avoid direct contact with the skin and eyes[2]. Do not eat, drink, or smoke in the laboratory.
-
After Handling: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn. Clean all equipment and the work area.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Segregate waste contaminated with this compound from other laboratory waste. This includes unused compound, empty containers, and disposable PPE (e.g., gloves, weighing paper).
-
Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed container. The label should clearly indicate the contents.
-
Consult Local Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Do Not Dispose Down the Drain: Do not dispose of this compound or its solutions down the sink.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the safety and handling workflow, the following diagrams have been created.
Caption: Step-by-step operational workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
